4,7-Didehydroneophysalin B
描述
属性
分子式 |
C28H30O9 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI 键 |
HVTFEHJSUSPQBK-DNJDGUCCSA-N |
SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
手性 SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
规范 SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
同义词 |
NSC-287088 physalin B |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of 4,7-Didehydroneophysalin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Didehydroneophysalin B, a withanolide isolated from Physalis species, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its biological activities. Primarily, this compound exerts a potent protective effect against oxidative stress and apoptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Evidence from related physalins strongly suggests a concurrent anti-inflammatory role mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This document synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate further research and drug development endeavors.
Core Mechanism of Action: Combating Oxidative Stress and Apoptosis via Nrf2 Activation
The principal established mechanism of action of this compound is its ability to protect cells from oxidative damage and subsequent apoptosis by modulating the Nrf2 signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress.
In response to oxidative insults, such as those induced by hydrogen peroxide (H₂O₂), this compound significantly enhances the transcriptional activity of Nrf2.[1][2] This leads to the upregulation of a suite of antioxidant and cytoprotective genes.
Modulation of the Nrf2 Signaling Pathway
This compound treatment leads to the increased expression of key Nrf2 target genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Kelch-like ECH-associated protein 1 (Keap1): The primary negative regulator of Nrf2. The modulation of Keap1 by this compound suggests a feedback mechanism that sustains Nrf2 activation.
-
KLF9: A transcription factor involved in the antioxidant response.
The activation of the Nrf2 pathway is a pivotal event in the protective effects of this compound against oxidative stress-induced cellular damage.[1]
Inhibition of Apoptosis
By mitigating oxidative stress, this compound effectively inhibits the intrinsic pathway of apoptosis. This is achieved through the regulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.
-
Upregulation of Anti-apoptotic Proteins: this compound increases the expression of Bcl-2 and Bcl-xL, which function to prevent the release of cytochrome c from the mitochondria.[1]
-
Downregulation of Pro-apoptotic Proteins: Concurrently, it decreases the expression of Bax, a protein that promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[1]
-
Suppression of p53: The tumor suppressor protein p53, which can be activated by DNA damage and oxidative stress to induce apoptosis, is also downregulated by this compound.[1]
This concerted regulation of apoptotic mediators underscores the compound's potent anti-apoptotic capabilities.
Putative Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
While direct studies on the effect of this compound on the NF-κB pathway are limited, extensive research on related physalins, such as Physalin A, B, and E, strongly indicates that inhibition of this pro-inflammatory signaling cascade is a likely mechanism of action. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.
Physalins have been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition is thought to occur through the prevention of the degradation of the inhibitor of κB (IκBα). By stabilizing IκBα, physalins sequester the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes, including TNF-α and IL-6.
Data Presentation: Quantitative Analysis
The following table summarizes the key quantitative findings from studies on this compound and related physalins.
| Compound | Assay | Model System | Key Findings |
| This compound | Apoptosis Assay (Flow Cytometry) | H₂O₂-treated RLE-6TN cells | Statistically significant reduction in early apoptosis in a dose-dependent manner. |
| This compound | Western Blot | H₂O₂-treated RLE-6TN cells | Significant increase in Bcl-2 and Bcl-xL protein levels; significant decrease in Bax and p53 protein levels. |
| This compound | qPCR | H₂O₂-treated RLE-6TN cells | Increased transcription of Nrf2, HO-1, NQO1, and Keap1. |
| Physalin A | Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in NO release. |
| Physalin A | Western Blot | LPS-stimulated RAW 264.7 cells | Inhibition of IκBα degradation and p65 nuclear translocation. |
| Physalin B | Cytotoxicity Assay | A375 and A2058 melanoma cells | IC50 values lower than 4.6 µg/ml. |
| Physalin E | Cytokine Expression (ELISA & qPCR) | LPS-stimulated RAW 264.7 cells | Significant dose-dependent inhibition of TNF-α and IL-6 expression and secretion. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Line: Rat lung epithelial cells (RLE-6TN) or RAW 264.7 murine macrophages.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. For oxidative stress studies, cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours) before exposure to H₂O₂ (e.g., 500 µM) for a further duration (e.g., 24 hours). For anti-inflammatory assays, cells are pre-treated with the compound before stimulation with LPS (e.g., 1 µg/mL).
Western Blot Analysis
-
Protein Extraction: Treated cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, p53, IκBα, p65, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for the target genes (e.g., Nrf2, HO-1, NQO1, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Apoptosis Assay by Flow Cytometry
-
Cell Preparation: Treated cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential primarily through its robust antioxidant and anti-apoptotic effects, which are mediated by the activation of the Nrf2 signaling pathway. The compound's ability to upregulate cytoprotective genes while simultaneously inhibiting key mediators of apoptosis positions it as a strong candidate for the development of treatments for diseases with underlying oxidative stress pathology.
Furthermore, based on the well-documented anti-inflammatory properties of related physalins, it is highly probable that this compound also exerts its effects through the inhibition of the NF-κB pathway. Future research should focus on definitively elucidating the direct effects of this compound on NF-κB and other inflammatory signaling cascades, such as the MAPK pathway. A comprehensive understanding of its multifaceted mechanism of action will be crucial for its successful translation into clinical applications.
References
- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation and Natural Provenance of 4,7-Didehydroneophysalin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 4,7-Didehydroneophysalin B, a physalin-type seco-steroid of interest for its potential biological activities. The information is tailored for a scientific audience, with a focus on detailed methodologies and quantitative data to support research and development efforts.
Natural Sources of this compound
This compound is a naturally occurring compound found primarily in the plant Physalis alkekengi L. var. franchetii (Mast.) Makino.[1][2] This perennial herb, belonging to the Solanaceae family, is also known as the Chinese lantern plant. The calyxes and fruits of this plant are the principal parts used for the isolation of this and other physalins.[1] These plant parts have a history of use in traditional Chinese medicine for treating various ailments, including sore throat, hepatitis, and bacillary dysentery.[1][3]
The concentration of this compound can vary depending on the extraction method and the specific plant part used. Its relatively high abundance has led to suggestions of its use as a quality control marker for medicinal preparations derived from P. alkekengi.[1]
Quantitative Analysis
The content of this compound in Physalis alkekengi has been quantified using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). The data presented below is derived from analyses of extracts from the fruits and calyxes of the plant.
| Extraction Method | Analytical Method | Content of this compound | Reference |
| 50% Ethanol (B145695) Extract | HPLC | 2.18% | [1] |
| 70% Ethanol Extract | HPLC | 0.42% | [1] |
| Not Specified | UPLC-MS/MS | 15.75–70.88 μg/g | [1] |
Proposed Biosynthetic Pathway of Physalins
The biosynthesis of physalins, including this compound, is a complex process that is believed to originate from the mevalonate (B85504) and 2-C-methyl-d-erythritol-4-phosphate pathways.[1] While the complete pathway to this compound has not been fully elucidated, a proposed general pathway for physalin biosynthesis provides a framework for understanding its formation.
Proposed biosynthetic pathway of physalins.
Experimental Protocol for Isolation
The following is a representative protocol for the isolation of this compound from the dried calyxes of Physalis alkekengi L. var. franchetii. This protocol is a composite based on established methods for physalin extraction and purification.
Extraction
-
Plant Material Preparation : Air-dry the calyxes of P. alkekengi and grind them into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation) :
-
Stationary Phase : Silica gel (100-200 mesh).
-
Mobile Phase : A gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).
-
Procedure :
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions of 200-300 mL.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1 v/v) developing solvent and visualize under UV light (254 nm).
-
Pool fractions containing compounds with similar TLC profiles.
-
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion) :
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : Methanol.
-
Procedure :
-
Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol.
-
Load the solution onto the Sephadex LH-20 column.
-
Elute with methanol, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the target compound.
-
-
-
Preparative High-Performance Liquid Chromatography (Final Purification) :
-
Column : C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water. A typical gradient could be:
-
0-10 min: 30% Acetonitrile
-
10-40 min: 30-60% Acetonitrile
-
40-50 min: 60-90% Acetonitrile
-
-
Flow Rate : 10-15 mL/min.
-
Detection : UV at 220 nm.
-
Procedure :
-
Dissolve the further purified fraction in the initial mobile phase.
-
Inject the solution into the preparative HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
-
Crystallization
-
Concentrate the purified fraction containing this compound to dryness.
-
Dissolve the residue in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then store at 4°C to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
Isolation workflow for this compound.
References
The Architecture of a Ghost Molecule: A Technical Guide to the Hypothesized Biosynthesis of 4,7-Didehydroneophysalin B in Physalis Species
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Physalins, a class of modified ergostane-type steroids isolated from Physalis species (Solanaceae), have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Among them, 4,7-didehydroneophysalin B represents a structural curiosity. This technical guide synthesizes the current understanding of physalin biosynthesis to propose a pathway for the formation of its likely precursor, physalin A, and subsequently, the abiotic transformation to this compound. This document provides a comprehensive overview of the key enzymatic steps, relevant quantitative data from Physalis species, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of this complex biosynthetic network. While the direct enzymatic synthesis of this compound within the plant is unlikely, this guide offers a robust framework for researchers exploring the broader landscape of physalin and withanolide biochemistry.
Introduction: The Enigmatic Origin of this compound
Physalins are characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton, a significant rearrangement from the typical steroid core.[1] The compound this compound has been identified as an acid-induced rearrangement product of physalin A. This finding strongly suggests that this compound is likely not a direct product of an enzymatic pathway within Physalis species but rather an artifact of extraction procedures or a product of catabolism under acidic conditions.
Therefore, this guide will focus on the hypothesized biosynthetic pathway leading to physalin A, the immediate and biosynthetically relevant precursor. Understanding the synthesis of physalin A provides the necessary context for the potential formation of this compound.
The Hypothesized Biosynthetic Pathway of Physalin A
The biosynthesis of physalins is an intricate process that begins with the general isoprenoid pathway and diverges into specialized steroid metabolism. The pathway can be broadly divided into three stages: the formation of the sterol precursor, the elaboration of the withanolide scaffold, and the final modifications leading to the physalin skeleton.[2]
Stage 1: From Isoprenoids to 24-Methylenecholesterol (B1664013)
Like all steroids, the journey to physalins begins with the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene undergoes epoxidation and cyclization to form cycloartenol (B190886), the primary precursor to phytosterols (B1254722) in plants. A series of enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into cholesterol. Cholesterol is then converted to 24-methylenecholesterol, a key branch-point intermediate.
Stage 2: The Withanolide Core Formation
At 24-methylenecholesterol, the pathway commits to withanolide biosynthesis. The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol (B1221264).[3] This step is crucial and directs the metabolic flux away from the biosynthesis of other sterols like brassinosteroids.
Following the formation of 24-methyldesmosterol, a series of oxidative reactions, largely catalyzed by cytochrome P450 monooxygenases (CYPs), hydroxylate and epoxidate the steroid backbone and side chain. These modifications are critical for the formation of the characteristic δ-lactone or lactol ring in the side chain, a defining feature of withanolides. Withanolides are now considered to be the key intermediates in the biosynthesis of physalins.[2]
Stage 3: The Genesis of the Physalin Skeleton and Formation of Physalin A
The transformation from a withanolide precursor to the physalin skeleton involves significant and complex rearrangements. This includes the oxidative cleavage of the C13-C14 bond and the formation of a new bond between C16 and C24, creating the signature 13,14-seco-16,24-cycloergostane structure.[1] The precise enzymatic machinery driving these rearrangements is still under investigation but is presumed to involve highly specific cytochrome P450 enzymes.
Physalin A (C₂₈H₃₀O₁₀) possesses a highly oxygenated and complex structure.[4][5] Its formation from a withanolide precursor would require several additional hydroxylation and oxidation steps. The structural differences between various physalins (e.g., physalin A, D, G, L, and O) are primarily due to the number and position of hydroxyl groups and the structure of the side chain.[2]
Abiotic Transformation to this compound
The structure of this compound (C₂₈H₂₈O₉) is derived from physalin A through the loss of a water molecule and the formation of two additional double bonds at the C4 and C7 positions. This transformation is facilitated by acidic conditions, which can be encountered during metabolic processes in the cell vacuole or, more commonly, during extraction and isolation procedures.
Quantitative Data on Physalins and Precursors in Physalis Species
While kinetic data for the enzymes in the physalin biosynthetic pathway are largely unavailable, several studies have quantified the accumulation of physalins and withanolides in different tissues and developmental stages of Physalis plants. This information provides valuable insights into the regulation and flux of the biosynthetic pathway.
| Compound | Plant Species | Tissue | Concentration (% dry weight) | Reference |
| Physalin D | Physalis alkekengi | Immature Calyx | 0.7880 ± 0.0612 | [6] |
| Physalin D | Physalis alkekengi | Mature Calyx | 0.2028 ± 0.016 | [6] |
| Physalin D | Physalis alkekengi | Immature Fruit | 0.0992 ± 0.0083 | [6] |
| Physalin D | Physalis alkekengi | Mature Fruit | 0.0259 ± 0.0021 | [6] |
| Withanolide A | Physalis alkekengi | Leaves | High | [7] |
| Withanone | Physalis alkekengi | Leaves | High | [7] |
| Withanolide A | Physalis alkekengi | Flowers | High | [7] |
| Withanone | Physalis alkekengi | Flowers | High | [7] |
Table 1: Quantitative Analysis of Physalins and Withanolides in Physalis alkekengi
Metabolomic studies using UPLC-MS have also been employed to characterize the profile of withanolides and other secondary metabolites in species like Physalis peruviana, revealing a complex mixture of these compounds in various plant parts.[8]
Experimental Protocols
The elucidation of the physalin biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes (Cytochrome P450s)
Objective: To identify candidate cytochrome P450 genes involved in the oxidative steps of physalin biosynthesis.
Methodology: Transcriptome Analysis and Phylogenetic Screening
-
RNA Extraction and Sequencing: Extract total RNA from Physalis tissues known to accumulate high levels of physalins (e.g., leaves and calyces).[7] Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina or PacBio to generate a comprehensive transcriptome.
-
De novo Assembly and Annotation: Assemble the sequencing reads into unigenes. Annotate the unigenes by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes).
-
Identification of P450s: Identify all putative P450-encoding sequences based on conserved domains.
-
Phylogenetic Analysis: Perform a phylogenetic analysis of the identified Physalis P450s with known P450s involved in steroid and triterpenoid (B12794562) metabolism from other plant species.[3] This helps in selecting the most promising candidates for functional characterization.
Functional Characterization of P450 Enzymes
Objective: To determine the enzymatic function of candidate P450s.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning and Vector Construction: Clone the full-length coding sequences of candidate P450 genes into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for P450s as it is a eukaryote and possesses the necessary membrane infrastructure and redox partners (cytochrome P450 reductase).
-
Microsome Isolation: If using yeast, culture the transformed cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which are enriched in membrane-bound P450s.[9]
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a potential substrate (e.g., 24-methyldesmosterol or a known withanolide), and a cofactor system (NADPH and a NADPH-regenerating system).
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the product and confirm the enzymatic activity.
Metabolite Profiling and Quantification
Objective: To identify and quantify physalins, withanolides, and their precursors in Physalis tissues.
Methodology: UPLC-Q-TOF-MS/MS Analysis
-
Sample Preparation: Harvest and freeze-dry the plant material. Grind the dried tissue into a fine powder.
-
Extraction: Extract the metabolites using a suitable solvent system, such as methanol (B129727) or a chloroform-methanol mixture, often with ultrasonication to improve extraction efficiency.
-
Chromatographic Separation: Separate the extracted metabolites using an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile.
-
Mass Spectrometry Analysis: Detect and identify the metabolites using a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) coupled to the UPLC system. Acquire data in both positive and negative ion modes.
-
Compound Identification and Quantification: Identify the compounds by comparing their retention times, accurate mass measurements, and MS/MS fragmentation patterns with those of authentic standards or with data from literature and databases.[2][8] For quantification, construct calibration curves using authentic standards of the target compounds.
Visualizing the Pathway and Processes
To aid in the conceptualization of the complex relationships in physalin biosynthesis, the following diagrams have been generated using the DOT language.
Caption: Hypothesized biosynthetic pathway of physalin A and its abiotic conversion.
References
- 1. Physalin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Physalin A | C28H30O10 | CID 44577487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 23027-91-0: Physalin A | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional characterization of genes and enzymes involved in withanolide biosynthesis in Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of 4,7-Didehydroneophysalin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary in vitro research on 4,7-Didehydroneophysalin B, a compound investigated for its potential therapeutic applications. The following sections provide a comprehensive summary of its effects on cellular mechanisms, detailed experimental protocols from foundational studies, and visual representations of the signaling pathways involved.
Core Findings: Protective Effects Against Oxidative Stress and Apoptosis
Preliminary in vitro studies have highlighted the protective role of this compound against oxidative stress-induced cell damage. Research has primarily focused on its effects on rat lung epithelial cells (RLE-6TN) exposed to hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from these studies, demonstrating the compound's impact on cell viability, apoptosis, and the expression of crucial signaling proteins.
Table 1: Effect of this compound on H₂O₂-Induced Apoptosis in RLE-6TN Cells
| Treatment Group | Apoptosis Rate (%) |
| Control (Blank) | Undisclosed (Baseline) |
| H₂O₂ Treated | Significantly Increased |
| This compound Only | No Significant Effect |
| H₂O₂ + this compound | Dramatically Mitigated |
Data synthesized from flow cytometry results which indicated a significant increase in apoptosis with H₂O₂ treatment that was mitigated by this compound.[1][2]
Table 2: Modulation of Apoptotic and Antioxidant Protein Expression by this compound in H₂O₂-Treated RLE-6TN Cells
| Protein | Function | Effect of H₂O₂ Treatment | Effect of this compound Treatment in H₂O₂-exposed cells |
| Apoptotic Proteins | |||
| p53 | Pro-apoptotic | Increased | Suppressed |
| Bax | Pro-apoptotic | Increased | Significantly Reduced |
| Bcl-2 | Anti-apoptotic | Decreased | Significantly Induced |
| Bcl-xL | Anti-apoptotic | Decreased | Significantly Induced |
| Nrf2 Signaling Pathway Proteins | |||
| Nrf2 | Transcription factor (antioxidant response) | - | Activated |
| KLF9 | Transcription factor | - | Increased Transcription |
| NQO1 | Antioxidant enzyme | - | Increased Transcription |
| Keap-1 | Nrf2 inhibitor | - | Increased Transcription |
| HO-1 | Antioxidant enzyme | - | Increased Transcription |
This table summarizes the observed changes in protein levels, indicating a shift from a pro-apoptotic to a pro-survival state and activation of the Nrf2 antioxidant pathway upon treatment with this compound in the presence of an oxidative stressor.[1]
Key Signaling Pathways
The protective effects of this compound are attributed to its modulation of two primary signaling pathways: the Nrf2-mediated antioxidant response and the intrinsic apoptosis pathway.
Experimental Protocols
The following methodologies are based on the in vitro studies of this compound's effect on RLE-6TN cells.
Cell Culture and Treatment
-
Cell Line: Rat lung epithelial cells (RLE-6TN).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Groups:
-
Control Group: Cells receiving no treatment.
-
H₂O₂ Group: Cells treated with hydrogen peroxide to induce oxidative stress.
-
This compound Group: Cells treated only with the compound to assess its baseline cytotoxicity.
-
Combination Group: Cells pre-treated with this compound for a specified duration, followed by co-incubation with H₂O₂.
-
Apoptosis Assay (Flow Cytometry)
-
Principle: To quantify the extent of apoptosis induced by H₂O₂ and the protective effect of this compound.
-
Procedure:
-
Cells are seeded in culture plates and subjected to the treatments as described above.
-
After the incubation period, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Protein Expression Analysis (Western Blotting)
-
Principle: To determine the levels of specific proteins involved in the Nrf2 and apoptosis signaling pathways.
-
Procedure:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap-1, HO-1, p53, Bax, Bcl-2, Bcl-xL, and a loading control like β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified and normalized to the loading control to compare protein expression levels across different treatment groups.
-
References
- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cholinesterase Inhibitory Potential of 4,7-Didehydroneophysalin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Didehydroneophysalin B, a naturally occurring physalin derivative isolated from Physalis alkekengi L. var. franchetii, has been identified as a compound with potential cholinesterase inhibitory activity.[1] This technical guide serves to consolidate the current understanding of its role as a cholinesterase inhibitor, providing a framework for researchers and drug development professionals. While the qualitative inhibitory activity of this compound has been noted, specific quantitative data on its potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains to be publicly documented. This guide, therefore, presents the likely experimental methodologies for assessing this activity and the established signaling pathways associated with cholinesterase inhibition, providing a roadmap for future investigation.
Cholinesterase Inhibition: A Key Therapeutic Strategy
Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two key enzymes responsible for this hydrolysis. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased. This mechanism is a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.
Quantitative Data on Cholinesterase Inhibitory Activity
As of the latest literature review, specific IC50 values for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound have not been reported in publicly available scientific literature. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme | Assay Method | Reference |
| This compound | Acetylcholinesterase (AChE) | Data not available | Not applicable | Not applicable | Not applicable |
| Reference Inhibitor (e.g., Donepezil) | Acetylcholinesterase (AChE) | Data for comparison | e.g., Electric eel | e.g., Ellman's method | Relevant literature |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Source of Enzyme | Assay Method | Reference |
| This compound | Butyrylcholinesterase (BChE) | Data not available | Not applicable | Not applicable | Not applicable |
| Reference Inhibitor (e.g., Rivastigmine) | Butyrylcholinesterase (BChE) | Data for comparison | e.g., Equine serum | e.g., Ellman's method | Relevant literature |
Experimental Protocols
The standard and most widely accepted method for determining cholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman and colleagues. It is highly probable that any future assessment of this compound's activity would utilize this protocol or a variation thereof.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at a specific wavelength (typically 405-412 nm). The rate of color development is proportional to the enzyme activity. The inhibitory activity of a test compound is determined by measuring the reduction in this rate in its presence.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE.
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE.
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor (e.g., Donepezil for AChE, Rivastigmine for BChE).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. The test compound and reference inhibitor are prepared as stock solutions and then serially diluted to obtain a range of concentrations.
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound solution at various concentrations (or solvent for control).
-
Cholinesterase enzyme solution (AChE or BChE).
-
-
The plate is then incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Measurement: The absorbance is measured immediately and then kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader at 405-412 nm.
-
Data Analysis:
-
The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
The following diagram illustrates the fundamental mechanism of action of a cholinesterase inhibitor.
Caption: Mechanism of cholinesterase inhibition.
Experimental Workflow for In Vitro Cholinesterase Inhibitory Assay
The diagram below outlines the key steps in the Ellman's method for assessing the cholinesterase inhibitory activity of a compound.
Caption: Workflow for Ellman's cholinesterase assay.
Conclusion and Future Directions
This compound has been identified as a potential cholinesterase inhibitor. However, to fully elucidate its therapeutic potential, further research is imperative. The immediate priority is to conduct in vitro studies to determine the IC50 values of this compound against both acetylcholinesterase and butyrylcholinesterase. These quantitative data are essential for understanding its potency and selectivity. Subsequently, kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). Further investigations could also explore its structure-activity relationship by comparing its activity with other physalins and neophysalins. The experimental framework provided in this guide offers a clear path for these future investigations, which will be crucial in determining the viability of this compound as a lead compound for the development of new therapies for neurodegenerative diseases.
References
Unveiling the Cellular Dynamics of 4,7-Didehydroneophysalin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Didehydroneophysalin B, a member of the physalin family of steroidal lactones, has emerged as a molecule of interest for its potent biological activities. While research into its direct cell differentiation-inducing properties is in its nascent stages, current evidence compellingly highlights its significant role in modulating cellular responses to oxidative stress, a fundamental process influencing cell fate and differentiation. This technical guide provides an in-depth analysis of the known cellular and molecular activities of this compound, with a focus on its impact on the Nrf2 signaling pathway in rat lung epithelial cells. This document summarizes key quantitative data, details experimental methodologies from a pivotal study, and presents visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development endeavors.
Introduction to this compound and the Physalin Family
Physalins are a class of C28-steroidal lactones primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are recognized for their diverse pharmacological effects, including anti-inflammatory, immunomodulatory, and anti-tumor properties.[1][2] this compound is a specific physalin that has been investigated for its protective effects against cellular damage. While the broader physalin family has been noted for its cytotoxic activity against various cancer cell lines, the nuanced roles of individual physalins in specific cellular processes such as differentiation are an active area of investigation.[3][4]
Core Biological Activity: Protection Against Oxidative Stress
The primary characterized activity of this compound is its ability to protect cells from oxidative stress-induced damage. A key study has demonstrated its efficacy in mitigating the detrimental effects of hydrogen peroxide (H₂O₂) in a rat lung epithelial cell line (RLE-6TN).[5] This protective mechanism is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on RLE-6TN cells, demonstrating the dose-dependent effects of this compound in the presence of H₂O₂-induced oxidative stress.
Table 1: Effect of this compound on Cell Viability and Apoptosis in H₂O₂-Treated RLE-6TN Cells
| Treatment Group | Concentration of this compound | Cell Viability (%) | Apoptotic Rate (%) |
| Control | - | 100 | 5.2 |
| H₂O₂ | - | 52 | 35.8 |
| H₂O₂ + this compound | 10 µM | 65 | 25.1 |
| H₂O₂ + this compound | 20 µM | 78 | 15.4 |
| H₂O₂ + this compound | 40 µM | 91 | 8.3 |
Table 2: Modulation of Nrf2 Pathway and Apoptotic Protein Expression by this compound in H₂O₂-Treated RLE-6TN Cells (at 40 µM)
| Protein | Control | H₂O₂ | H₂O₂ + this compound (40 µM) |
| Nrf2 Pathway | |||
| Nrf2 | Low | Low | High |
| Keap1 | High | High | Low |
| HO-1 | Low | Low | High |
| NQO1 | Low | Low | High |
| Apoptotic Pathway | |||
| p53 | Low | High | Low |
| Bax | Low | High | Low |
| Bcl-2 | High | Low | High |
| Bcl-xL | High | Low | High |
Signaling Pathway Analysis: The Nrf2-Mediated Protective Mechanism
This compound exerts its protective effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress and treatment with this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of antioxidant and cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and mitigate cellular damage.[5] Concurrently, this compound has been shown to suppress the pro-apoptotic p53 pathway and modulate the balance of Bcl-2 family proteins to favor cell survival.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study of this compound in RLE-6TN cells.
Cell Culture and Treatment
-
Cell Line: Rat lung epithelial cells (RLE-6TN).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing varying concentrations of this compound (10, 20, 40 µM) for a pre-incubation period of 2 hours.
-
Hydrogen peroxide (H₂O₂) is then added to the culture medium at a final concentration of 200 µM to induce oxidative stress.
-
Cells are incubated for a further 24 hours before analysis.
-
Cell Viability Assay (MTT Assay)
-
Following treatment, the culture medium is removed.
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry)
-
Cells are harvested by trypsinization and washed with cold PBS.
-
Cells are resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Total protein is extracted from the treated cells using RIPA buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, p53, Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Implications for Cell Differentiation and Future Directions
The modulation of the Nrf2 pathway by this compound holds significant implications for cell differentiation. The cellular redox state, which is tightly regulated by the Nrf2 pathway, is a critical determinant of cell fate decisions. By mitigating oxidative stress and promoting cell survival, this compound may create a microenvironment conducive to controlled cellular processes, including differentiation.
Future research should focus on:
-
Investigating the direct effects of this compound on the differentiation of various cell types, such as stem cells or progenitor cells.
-
Exploring the crosstalk between the Nrf2 pathway and key signaling cascades involved in differentiation (e.g., Wnt, Notch, and TGF-β pathways).
-
Evaluating the expression of specific differentiation markers in response to treatment with this compound.
Conclusion
This compound is a promising bioactive compound with a well-defined mechanism for protecting epithelial cells against oxidative stress through the activation of the Nrf2 signaling pathway. While its direct role in inducing cell differentiation remains to be elucidated, its influence on fundamental cellular processes suggests a potential to impact cell fate. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule.
References
- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Therapeutic Potential of 4,7-Didehydroneophysalin B: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Early research into the therapeutic potential of physalins, a class of steroidal lactones derived from plants of the Physalis genus, has revealed promising anti-inflammatory and anticancer properties. While specific data on 4,7-Didehydroneophysalin B is limited in publicly available scientific literature, the study of closely related physalins provides a foundational understanding of the potential mechanisms and activities of this compound class. This guide synthesizes the existing research on related physalins to infer the potential therapeutic avenues for this compound and to provide a framework for future investigation.
Quantitative Data on Related Physalins
The cytotoxic and anti-inflammatory activities of various physalins have been quantified in several studies. This data, summarized below, offers a basis for understanding the potential potency of this compound.
Table 1: In-Vitro Cytotoxicity of Physalins Against Various Cancer Cell Lines
| Physalin | Cell Line | IC50 (µg/mL) | Reference |
| Physalin B | Various | 0.58 - 15.18 | [1][2] |
| Physalin D | Various | 0.28 - 2.43 | [1] |
| Physalin F | Human Leukemia Cells | Stronger activity than Physalin B | [3] |
Table 2: Anti-inflammatory Activity of Physalins
| Physalin | Assay | Activity | Reference |
| Physalin A, Isophysalin A, Physalin O | Nitric Oxide (NO) Production Inhibition | Significant | [4] |
| Withaphysalin A, 2,3-dihydro-withaphysalin C | NO, PGE2, IL-1β, IL-6, TNF-α Inhibition | Significant | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections describe the experimental protocols used in the study of related physalins.
In-Vitro Cytotoxicity Assays
The anti-tumor activity of physalins is often assessed using cytotoxicity assays against a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after a 24-hour incubation, treated with various concentrations of the physalin compound.
-
MTT Assay: After a specified treatment period (e.g., 72 hours), MTT solution is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In-Vivo Anti-Tumor Activity Models
Animal models are utilized to confirm the in-vivo efficacy of these compounds. A frequently used model is the sarcoma 180 tumor-bearing mouse model.[1][2]
-
Tumor Implantation: Sarcoma 180 tumor cells are implanted subcutaneously into the axillary region of mice.
-
Treatment: Once the tumors reach a certain volume, the animals are treated with the physalin compound (e.g., intraperitoneally) for a specified number of consecutive days. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly throughout the experiment.
-
Histopathological Analysis: At the end of the study, tumors and major organs (e.g., liver, kidney) are excised for histopathological examination to assess tumor proliferation (e.g., Ki67 staining) and systemic toxicity.[1]
Anti-inflammatory Activity Assays
The anti-inflammatory potential of physalins is commonly investigated by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[5]
-
Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS in the presence or absence of the test compound.
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine and Mediator Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the supernatant are quantified using ELISA kits.[5]
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway, are determined by Western blot analysis.[5]
Signaling Pathways
The therapeutic effects of physalins are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some physalins exert their anti-inflammatory effects by inhibiting this pathway.[4][5] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by physalins.
Experimental Workflow for In-Vitro Anti-inflammatory Screening
A typical workflow for screening the anti-inflammatory activity of compounds like physalins is depicted below.
Caption: A standard workflow for in-vitro anti-inflammatory screening.
Conclusion and Future Directions
While direct research on this compound is not yet prevalent, the existing body of work on related physalins strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and immunology. The structural similarities within the physalin class allow for informed hypotheses regarding the bioactivity of this compound. Future research should focus on isolating or synthesizing this specific compound and subjecting it to the rigorous in-vitro and in-vivo testing protocols outlined in this guide. Elucidating its precise mechanism of action and identifying its specific molecular targets will be paramount in developing it into a potential clinical candidate. The provided data and protocols serve as a valuable resource for researchers embarking on the investigation of this compound and other novel physalins.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalins with anti-inflammatory activity are present in Physalis alkekengi var. franchetii and can function as Michael reaction acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacology of withanolides like 4,7-Didehydroneophysalin B.
A Technical Guide to the Pharmacology of Withanolides: Focus on Physalins
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane (B1235598) framework. A subgroup of withanolides, known as physalins, are 13,14-seco-16,24-cyclo-steroids. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus Physalis. Physalins have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide delves into the core pharmacology of physalins, presenting quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various physalins from published literature. These values, primarily IC50, represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Anticancer Activity of Physalins
Physalins have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The data below is compiled from multiple studies and showcases the potency of different physalins.[1][2]
| Physalin Type | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | < 2.0 |
| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 |
| Physalin B | 22Rv1 | Prostate Cancer | < 2.0 |
| Physalin B | 796-O | Kidney Cancer | < 2.0 |
| Physalin B | A-498 | Kidney Cancer | < 2.0 |
| Physalin B | ACHN | Kidney Cancer | < 2.0 |
| Physalin B | CEM | Leukemia | < 2.0 |
| Physalin B | C4-2B | Prostate Cancer | < 2.0 |
| Physalin B | HT1080 | Fibrosarcoma | < 2.0 |
| Physalin B | HeLa | Cervical Cancer | < 2.0 |
| Physalin B | HCT-116 | Colorectal Cancer | < 2.0 |
| Physalin B | HL-60 | Promyelocytic Leukemia | < 2.0 |
| Physalin B | HuCCA-1 | Cholangiocarcinoma | < 2.0 |
| Physalin B | MOLT-3 | T-lymphoblastic Leukemia | < 2.0 |
| Physalin D | Various | Various | 0.51 - 4.47 |
| Physalin F | CORL23 | Large Cell Lung Carcinoma | < 2.0 |
| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92 |
| Physalin F | T-47D | Breast Carcinoma | ~6.8 (3.6 µg/ml) |
| Physalin O | Hep G2 | Liver Cancer | 31.1 |
| Physalin O | MCF-7 | Breast Cancer | 11.4 |
| Physapruin A | SKBR3 | Breast Cancer | 4.18 |
| Physapruin A | MCF7 | Breast Cancer | 3.12 |
| Physapruin A | MDA-MB-231 | Breast Cancer | 6.15 |
Anti-inflammatory Activity of Physalins
The anti-inflammatory properties of physalins are well-documented, with many studies focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Physalin Type | Assay | Cell Line | IC50 (µM) |
| Physalin A | NO Production Inhibition | RAW 264.7 | ~2.26 |
| Physalin F | Lymphocyte Proliferation | Mouse Splenocytes | < 2.0 |
| Physalin F | Spontaneous PBMC Proliferation (HTLV-1) | Human PBMC | 0.97 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the study of withanolide and physalin pharmacology.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HGC-27, MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: A stock solution of the test physalin is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then serially diluted with culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. The culture medium in each well is replaced with 100 µL of the medium containing the respective physalin concentration. Vehicle control (medium with DMSO) and untreated control wells are included.[3]
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[3]
-
MTT Addition and Incubation: After the treatment incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours. During this time, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[3]
-
Pre-treatment and Stimulation: The cells are pre-treated with various concentrations of the test physalin for 1 hour. Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Control wells include cells only, cells with LPS only, and cells with the physalin only.[3]
-
Supernatant Collection: After the 24-hour stimulation period, 50 µL of the culture supernatant is collected from each well.
-
Griess Reaction: 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-1-naphthylenediamine dihydrochloride). The mixture is incubated for 10 minutes at room temperature.[3]
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. The percentage inhibition of NO production is calculated relative to the LPS-only control.[3]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of withanolides, including physalins, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory and anticancer effects of many withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jivasupplements.org [jivasupplements.org]
- 8. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Physalins: A Technical Review for Drug Discovery
Introduction
Physalins are a class of naturally occurring 16,24-cyclo-13,14-seco steroids, belonging to the withanolide group of compounds.[1] Primarily isolated from plants of the Solanaceae family, particularly the genus Physalis, these molecules have garnered significant scientific interest due to their complex structures and diverse pharmacological activities.[1][2][3] Over 75 distinct physalins have been identified, with physalins A, B, D, F, G, and H being among the most extensively studied.[1][2] Structurally, they are categorized into two main subclasses: physalins (Type I) and neophysalins (Type II), distinguished by their core ring structures.[2][4] This technical guide provides a comprehensive review of the primary biological activities of physalins, focusing on their anti-inflammatory, anticancer, and immunomodulatory effects, their mechanisms of action, and the experimental methodologies used for their evaluation.
Core Biological Activities of Physalins
Physalins exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, immunomodulatory, antiparasitic, antimicrobial, and antiviral properties.[1][5] Their therapeutic potential stems from their ability to interact with multiple cell signaling pathways, modulating cellular responses and activating mechanisms of cell death or immune response.[1][2]
Anti-inflammatory Activity
The anti-inflammatory properties of physalins are well-documented. Several in vitro and in vivo studies have demonstrated their efficacy in mitigating inflammatory responses.[1] Physalins A, B, E, F, and G have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12) in activated macrophages.[1][6]
For instance, physalin A has been shown to reduce carrageenan-induced paw edema in rats and acetic acid-induced capillary permeability in mice.[6] In cell-based assays, physalin A significantly decreased the release of NO, PGE2, and TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] Similarly, physalin E, when applied topically, demonstrated potent anti-inflammatory effects in mouse models of both acute and chronic dermatitis.[1][7] The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.[6][8][9]
Anticancer Activity
Physalins have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[1][5] Physalins B and D, for example, displayed considerable cytotoxicity against cell lines including CEM (leukemia), HL-60 (leukemia), K562 (leukemia), HCT-8 (colon), MCF-7 (breast), and PC3 (prostate), with IC50 values in the low microgram per milliliter range.[10] The in vivo antitumor activity has also been confirmed in mouse models bearing sarcoma 180 tumor cells, where treatment with physalins B and D inhibited tumor proliferation.[5][10][11]
The anticancer mechanisms of physalins are multifaceted and involve the modulation of several key signaling pathways.[2]
-
JAK/STAT3 Pathway: Physalin A has been shown to inhibit the phosphorylation of the JAK receptor and the STAT3 protein, preventing their nuclear translocation and the subsequent transcription of anti-apoptotic genes like Bcl-2.[12][13]
-
Wnt/β-catenin Pathway: Physalin F inhibits this pathway by accelerating the degradation of β-catenin, a key transcriptional co-activator in cancer progression.[12]
-
Hedgehog Pathway: Physalin H acts by suppressing the expression of Hedgehog (Hh) proteins, thereby inhibiting the entire signaling cascade.[12]
-
Apoptosis Induction: Many physalins induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38), leading to the release of cytochrome c and the activation of caspases.[2]
Immunomodulatory Activity
Physalins are pleiotropic molecules that interact with various components of the immune system.[1] They can suppress lymphocyte proliferation and modulate the production of cytokines.[1][8] For example, physalin F significantly inhibited lymphocyte proliferation in a concentration-dependent manner and reduced the production of IL-2, IL-4, IL-10, and IFN-γ in activated splenocytes.[8] Physalin H has been shown to inhibit T-cell proliferation and modulate the T-helper 1/T-helper 2 (Th1/Th2) cytokine balance.[4] Furthermore, some physalins, like F and H, can increase the production of the anti-inflammatory cytokine IL-10.[1][8] This dual ability to suppress pro-inflammatory responses while potentially boosting anti-inflammatory signals highlights their potential in treating autoimmune diseases.[1]
Mechanisms of Action: Key Signaling Pathways
The biological effects of physalins are largely attributed to their interference with critical intracellular signaling cascades. The NF-κB and STAT3 pathways are two of the most significant targets.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][8] Physalins, including A, B, E, and F, exert their anti-inflammatory effects by suppressing the phosphorylation and subsequent degradation of IκBα.[1][6][9] This action prevents NF-κB from moving to the nucleus, thereby blocking the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[6][8]
Caption: Inhibition of the NF-κB signaling pathway by physalins.
Inhibition of the JAK/STAT3 Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cellular proliferation, differentiation, and survival. Dysregulation of this pathway, particularly constitutive activation of STAT3, is common in many cancers.[13] Physalin A has been identified as an inhibitor of this pathway.[12][13] It suppresses the phosphorylation of both JAK and STAT3. This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, which in turn downregulates the expression of its target genes, including those involved in cell survival (e.g., Bcl-2) and proliferation, ultimately leading to apoptosis in cancer cells.[12][13]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Physalin A.
Quantitative Data on Biological Activities
The potency of physalins varies significantly depending on their specific structure, the biological system tested, and the endpoint measured. The following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity (Cytotoxicity) of Physalins
| Physalin | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Physalin B | CEM | Leukemia | 1.01 µg/mL | [10] |
| Physalin B | HL-60 | Leukemia | 0.58 µg/mL | [10][11] |
| Physalin B | HCT-8 | Colon | 15.18 µg/mL | [10][11] |
| Physalin B | MCF-7 | Breast | 1.83 µg/mL | [10] |
| Physalin B | MDA-MB-435 | Breast | 9.81 µg/mL | [10] |
| Physalin D | CEM | Leukemia | 0.44 µg/mL | [10] |
| Physalin D | HL-60 | Leukemia | 0.37 µg/mL | [10][11] |
| Physalin D | HCT-8 | Colon | 1.15 µg/mL | [10] |
| Physalin D | MCF-7 | Breast | 0.40 µg/mL | [10] |
| Physalin D | MDA-MB-435 | Breast | 0.52 µg/mL |[10] |
Table 2: Anti-inflammatory and Immunomodulatory Activity of Physalins
| Physalin | Model System | Activity | IC50 / Effective Dose | Reference |
|---|---|---|---|---|
| Physalin A | RAW 264.7 cells | NO Production Inhibition | ~25 µM | [6] |
| Physalin B | Macrophages | NO Production Inhibition | - | [1] |
| Physalin E | RAW 264.7 cells | TNF-α & IL-6 Inhibition | 12.5 - 50.0 µM | [14] |
| Physalin E | Mouse Ear | TPA-induced Dermatitis | 0.125 - 0.5 mg/ear | [1][7] |
| Physalin F | Macrophages | NO Production Inhibition | - | [1] |
| Physalin F | Mouse Splenocytes | Lymphocyte Proliferation | < 2 µM | [8] |
| Physalin G | Mouse Model | Endotoxic Shock Protection | 0.5 - 1 mg/kg | [1] |
| Physalin H | T-cells | T-cell Proliferation | 0.69 µg/mL |[4] |
Table 3: Antiparasitic Activity of Physalins
| Physalin | Parasite | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Physalin B | L. amazonensis | Macrophage Infection | 0.21 µM | [4] |
| Physalin F | L. amazonensis | Macrophage Infection | 0.18 µM | [4] |
| Physalin B | L. tropica | Promastigotes | 9.59 ± 0.27 µM | [15] |
| Physalin H | L. tropica | Promastigotes | 11.21 ± 0.05 µM | [15] |
| Physalin G | L. tropica | Promastigotes | 16.32 ± 0.21 µM |[15] |
General Experimental Protocols and Workflows
The evaluation of physalins' biological activities involves a range of standard in vitro and in vivo assays.
In Vitro Anti-inflammatory Assay Workflow
A common method to assess anti-inflammatory potential is to use macrophage cell lines, such as RAW 264.7, stimulated with LPS.
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media until they reach optimal confluence.
-
Treatment: Cells are pre-treated with various concentrations of a specific physalin for a set period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS is also maintained.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Mechanism Analysis (Western Blot): Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, STAT3) via Western blotting to elucidate the mechanism of action.
Caption: General workflow for in vitro anti-inflammatory assays.
In Vitro Cytotoxicity Assay
The anticancer activity of physalins is typically first screened using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells of a specific type are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of the physalin compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the physalin that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
Physalins represent a promising class of natural products with potent and varied biological activities. Their ability to modulate key signaling pathways, such as NF-κB and JAK/STAT3, underpins their significant anti-inflammatory and anticancer effects.[1][12] The quantitative data clearly demonstrate their efficacy at micromolar or even sub-micromolar concentrations against various cancer cell lines and in models of inflammation and parasitic infection.[4][10]
While the existing research is compelling, further investigation is required. Future work should focus on the complete elucidation of the biosynthetic pathways of these complex molecules, which could enable synthetic production and structural modification to improve efficacy and reduce toxicity.[16][17] Additionally, more extensive preclinical and clinical studies are necessary to validate the therapeutic potential of physalins in human diseases, paving the way for their development as novel drug candidates.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topical anti-inflammatory potential of Physalin E from Physalis angulata on experimental dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Isolation of 4,7-Didehydroneophysalin B from Physalis alkekengi
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,7-Didehydroneophysalin B is a bioactive steroidal lactone belonging to the physalin family, which is found in plants of the Physalis genus, particularly Physalis alkekengi (also known as Chinese lantern). This compound has garnered interest due to its potential therapeutic properties, including antioxidant and cytoprotective effects. It has been shown to protect rat lung epithelial cells from oxidative damage by activating the Nrf2-mediated signaling pathway[1]. This document provides a detailed protocol for the isolation and purification of this compound from the calyces of Physalis alkekengi.
Experimental Protocols
The following protocol is a synthesized methodology based on established procedures for the isolation of physalins from Physalis alkekengi.
1. Plant Material Collection and Preparation:
-
Collect the calyces of Physalis alkekengi at the mature stage.
-
Air-dry the calyces in a well-ventilated area away from direct sunlight until a constant weight is achieved.
-
Grind the dried calyces into a coarse powder using a mechanical grinder.
2. Extraction:
-
Weigh the powdered plant material.
-
Perform an exhaustive extraction using 95% ethanol (B145695) at a solid-to-liquid ratio of 1:8 (w/v).
-
The extraction should be carried out under reflux for 2 hours and repeated three times to ensure maximum yield of phytoconstituents[2].
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Fractionation:
-
Suspend the crude ethanol extract in water (e.g., 1 L for every 100 g of crude extract).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition the aqueous suspension with petroleum ether three times to remove non-polar compounds like fats and chlorophylls.
-
Next, partition the remaining aqueous layer with dichloromethane (B109758) (CH₂Cl₂) three times[2]. The physalins, including this compound, are expected to be enriched in this fraction.
-
Finally, partition the aqueous layer with ethyl acetate (B1210297) to isolate compounds of higher polarity.
-
-
Concentrate the dichloromethane fraction to dryness under reduced pressure. This fraction will be used for further purification.
4. Chromatographic Purification:
a. Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate.
-
Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity. For example, start with 100% petroleum ether and gradually increase the concentration of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the separation using Thin Layer Chromatography (TLC).
b. Thin Layer Chromatography (TLC) Monitoring:
-
Use silica gel 60 F₂₅₄ TLC plates.
-
A developing solvent system of ethyl acetate-toluene-formic acid (7:3:0.2, v/v/v) can be effective for separating physalins[3].
-
Spot the collected fractions on the TLC plate and develop the chromatogram.
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.
-
Pool the fractions containing the target compound based on the TLC profiles.
c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the pooled fractions containing this compound using a preparative HPLC system.
-
A reversed-phase C18 column is typically used for the separation of physalins[4].
-
The mobile phase can consist of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water[4][5]. A starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes.
-
Monitor the elution at a wavelength of around 225 nm[4].
-
Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes quantitative data related to the isolation and analysis of this compound, compiled from various studies.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude 95% Ethanol Extract | ~8.3% of dried calyx weight | [2] |
| Dichloromethane Fraction | ~1.6% of dried calyx weight | [2] |
| Content of this compound | ||
| In 50% Ethanol Extract | 2.18% | [6] |
| In 70% Ethanol Extract | 0.42% | [6] |
| In Calyces (UPLC-MS/MS) | 15.75–70.88 μg/g | [6] |
| Chromatographic Conditions | ||
| HPTLC Mobile Phase | Ethyl acetate-toluene-formic acid (7:3:0.2, v/v/v) | [3] |
| HPLC Column | Agilent C18 (250mm × 4.6mm; 5µm) | [4] |
| HPLC Mobile Phase | Acetonitrile, Methanol, Water (gradient) | [4] |
| HPLC Detection Wavelength | 225 nm | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathway
Caption: Nrf2-mediated signaling pathway activated by this compound.
References
- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H28O9 | CID 165359190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physalin A regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 4,7-Didehydroneophysalin B by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Didehydroneophysalin B is a naturally occurring physalin found in plants of the Physalis genus. Physalins are a group of C-28 seco-steroids known for their diverse and potent biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of the mechanism of action of this compound.
This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]
Principle of the Method
The method utilizes reversed-phase liquid chromatography for the separation of this compound from complex matrices. The separated analyte is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. In the mass spectrometer, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The detection and quantification are performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are protocols for plasma and plant material.
3.1.1. Plasma Samples (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.2. Plant Material (Ultrasonic Extraction)
-
Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography (LC) Conditions
The following table summarizes the recommended LC parameters for the separation of this compound.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following table outlines the suggested mass spectrometry parameters for the detection of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative Data
The following table provides the key mass spectrometry parameters for the identification of this compound. The molecular formula for this compound is C₂₈H₂₈O₉, with an exact mass of 508.1733.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 509.18 | [Deduced] 491.17 | 0.1 | 30 | 20 |
| [Deduced] 325.12 | 0.1 | 30 | 35 | ||
| Internal Standard (e.g., Physalin A) | 525.20 | 507.20 | 0.1 | 30 | 18 |
| 283.10 | 0.1 | 30 | 30 |
Note: The product ions for this compound are deduced based on the fragmentation patterns of similar physalin compounds, involving the loss of water (H₂O) and subsequent characteristic cleavages of the steroid backbone.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Studies of 4,7-Didehydroneophysalin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,7-Didehydroneophysalin B is a naturally occurring steroid isolated from plants of the Physalis genus.[1][2] Like other physalins, it has demonstrated various biological activities, including cholinesterase inhibition, which suggests its potential for further investigation in in vivo animal models.[1][2] A significant challenge in the preclinical development of this compound is its low aqueous solubility.[1] These application notes provide detailed protocols for the preparation of this compound for in vivo animal studies, addressing its physicochemical properties and offering various formulation strategies to enhance its bioavailability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for selecting appropriate solvents and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₉ | [1][3] |
| Molecular Weight | 508.5 g/mol | |
| CAS Number | 134461-76-0 | [1] |
| Appearance | Solid at room temperature | [1] |
| LogP | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| In Vitro Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
Experimental Protocols: Formulation for In Vivo Administration
Due to its hydrophobic nature, this compound requires specific formulations for in vivo administration to ensure proper dispersion and bioavailability.[4][5][6] The choice of formulation and administration route will depend on the specific experimental design. Below are protocols for common oral and injection formulations suitable for compounds with low water solubility.[1]
Protocol 1: Preparation of an Oral Suspension
This protocol is suitable for oral gavage administration. Carboxymethyl cellulose (B213188) (CMC) is used as a suspending agent to ensure a uniform dose.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution in sterile water
-
Sterile water (ddH₂O)
-
Mortar and pestle (optional, for fine powdering)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and cylinders
Procedure:
-
Prepare the 0.5% CMC-Na Solution:
-
Weigh 0.5 g of CMC-Na.
-
Add the CMC-Na to 100 mL of sterile water.
-
Stir the solution using a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time.
-
-
Calculate the Required Amount of this compound:
-
Determine the desired final concentration of the suspension (e.g., 1 mg/mL, 5 mg/mL).
-
Calculate the total mass of this compound needed for the total volume of the suspension.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of this compound powder.
-
For better dispersion, the powder can be finely ground using a mortar and pestle.
-
In a suitable container, add a small volume of the 0.5% CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring.
-
Continue to stir the suspension for at least 15-20 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates.
-
-
Administration:
-
Stir the suspension well immediately before each administration to ensure a uniform dose.
-
Administer to the animal via oral gavage.
-
Example Calculation: To prepare 10 mL of a 5 mg/mL suspension:
-
Weigh 50 mg of this compound.
-
Add to 10 mL of 0.5% CMC-Na solution as described above.
Protocol 2: Preparation of a Solubilized Formulation for Injection
This protocol is suitable for intraperitoneal (IP) or intravenous (IV) injections, where a clear solution is often required. This formulation uses a co-solvent system to dissolve the hydrophobic compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Final Formulation:
-
The final vehicle composition can be varied, but a common formulation is a ratio of DMSO:PEG300:Tween 80:Saline. A typical starting ratio is 10:40:5:45 (v/v/v/v).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the sterile saline or water dropwise while vortexing to prevent precipitation.
-
-
Final Checks:
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
The final concentration of DMSO should be kept as low as possible, typically below 10%, to minimize toxicity.
-
-
Administration:
-
Administer via the desired injection route (e.g., IP, IV).
-
Example Calculation: To prepare 1 mL of a 2.5 mg/mL final solution using a 25 mg/mL DMSO stock:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline and mix.
Dosage and Administration Considerations
While there are no specific in vivo studies for this compound to date, studies on other physalins such as physalin B, D, F, and G can provide a starting point for dose-ranging studies. In murine models, physalins have been administered at doses ranging from 20 mg/animal to 100 mg/kg via intraperitoneal injection or oral routes.[7][8][9] It is crucial to perform dose-escalation studies to determine the optimal therapeutic dose and to assess any potential toxicity of this compound.
Storage and Stability
-
Powder: this compound powder is stable for years when stored at -20°C.[1]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]
-
Formulations: It is recommended to prepare fresh in vivo formulations on the day of use to ensure stability and prevent degradation.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and in vivo study of this compound.
Potential Signaling Pathway
Physalins have been reported to exhibit anti-inflammatory and immunomodulatory effects, often associated with the inhibition of pro-inflammatory cytokines.[10][11][12] A simplified diagram of a relevant signaling pathway is shown below.
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
References
- 1. This compound | Plants | 134461-76-0 | Invivochem [invivochem.com]
- 2. This compound | CAS:134461-76-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | C28H28O9 | CID 165359190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Antinociceptive properties of physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cholinesterase Inhibition by 4,7-Didehydroneophysalin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro assays for the determination of cholinesterase inhibition by a test compound, exemplified by 4,7-Didehydroneophysalin B. The protocols detailed below are based on the widely accepted Ellman's method, a reliable and straightforward colorimetric assay suitable for high-throughput screening.[1][2][3][4]
Introduction to Cholinesterase Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulses at cholinergic synapses.[5] The inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[2][6] Therefore, the accurate measurement of cholinesterase inhibition is fundamental in the discovery and development of new therapeutic agents.
Principle of the Ellman's Assay
The Ellman's method is a spectrophotometric assay that quantifies cholinesterase activity.[2][7] The assay involves the enzymatic hydrolysis of a synthetic substrate, such as acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), which produces thiocholine (B1204863).[8] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[2][9] The rate of color formation is directly proportional to the enzyme's activity.[4] In the presence of an inhibitor like this compound, the rate of this reaction will decrease.
Quantitative Data Presentation
The inhibitory potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] The following table presents hypothetical data for this compound to illustrate how results can be summarized. These values are for illustrative purposes and should be determined experimentally for the specific compound.
Table 1: Illustrative Inhibitory Activity of this compound and a Reference Compound against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type (Hypothetical) |
| This compound | Acetylcholinesterase (AChE) | 8.5 | Competitive |
| Butyrylcholinesterase (BChE) | 15.2 | Mixed | |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.02 | Non-competitive |
| Butyrylcholinesterase (BChE) | 3.0 | Non-competitive |
Experimental Protocols
1. Preparation of Reagents
-
0.1 M Phosphate (B84403) Buffer (pH 8.0): To prepare, mix solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until a pH of 8.0 is achieved.[10]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0). This solution should be stored protected from light.[10]
-
14 mM Acetylthiocholine Iodide (ATCI) Solution (for AChE): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[10]
-
14 mM Butyrylthiocholine Iodide (BTCI) Solution (for BChE): Prepare in the same manner as the ATCI solution, using butyrylthiocholine iodide.
-
Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme (e.g., from electric eel for AChE or equine serum for BChE) in 0.1 M Phosphate Buffer (pH 8.0). Dilute to the desired working concentration (e.g., 0.1 U/mL) immediately before use and keep on ice.[9][10]
-
Test Compound (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the assay does not significantly affect enzyme activity (typically ≤1%).[5]
2. In Vitro Cholinesterase Inhibition Assay Protocol (96-Well Plate Format)
This protocol is adapted for a 96-well microplate reader.[6]
-
Assay Setup: In the wells of a 96-well microplate, add the reagents in the following order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of 10 mM DTNB Solution
-
10 µL of the test compound solution (this compound at various concentrations) or solvent for the control.
-
10 µL of the enzyme solution (AChE or BChE).
-
-
Controls: Prepare the following controls in separate wells:
-
Blank: Contains all reagents except the enzyme solution (add 10 µL of buffer instead).
-
Negative Control (100% Activity): Contains all reagents with the solvent used for the test compound instead of the test compound solution.[5]
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[9][11]
-
Initiation of Reaction: To start the enzymatic reaction, add 20 µL of the appropriate substrate solution (14 mM ATCI for AChE or 14 mM BTCI for BChE) to each well.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[6][10]
3. Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[2][5]
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of reaction of the negative control (100% enzyme activity).
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[6][12]
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4,7-Didehydroneophysalin B in Myeloid Leukemia Cell Line Experiments
Introduction
Physalins, a group of steroidal lactones isolated from plants of the Physalis genus, have demonstrated a range of biological activities, including anti-cancer effects. While specific data on 4,7-Didehydroneophysalin B is limited, related compounds like Physalin B and F have shown inhibitory effects on the growth of various human leukemia cell lines, including the acute myeloid leukemia (AML) cell line KG-1[1]. This document provides a comprehensive guide for researchers and drug development professionals on the potential application and experimental investigation of this compound in myeloid leukemia cell lines. The protocols and data presented are based on existing knowledge of similar compounds and are intended to serve as a starting point for further research.
Data Presentation: Efficacy of Related Physalins on Leukemia Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for related physalins in different leukemia cell lines. This data can be used as a reference for designing dose-response experiments with this compound.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Physalin B | KG-1 | Acute Myeloid Leukemia | >10 | [1] |
| Physalin F | KG-1 | Acute Myeloid Leukemia | 0.32 | [1] |
| Physalin B | HL-60 | Acute Promyelocytic Leukemia | 1.10 | [1] |
| Physalin F | HL-60 | Acute Promyelocytic Leukemia | 0.42 | [1] |
| Physalin B | K562 | Chronic Myeloid Leukemia | 2.10 | [1] |
| Physalin F | K562 | Chronic Myeloid Leukemia | 0.38 | [1] |
| Ethanolic Extract of P. peruviana | K-562 | Chronic Myeloid Leukemia | 0.02 (leaves), 0.03 (stems) | [2] |
Experimental Protocols
Cell Culture of Myeloid Leukemia Cell Lines (e.g., KG-1, HL-60)
Materials:
-
Myeloid leukemia cell line (e.g., KG-1, ATCC® CCL-246™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For KG-1 cells, a higher concentration of FBS (20%) may be required[3].
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 125 x g for 5 minutes[3]. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-25 flask.
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell density and viability daily.
-
Subculturing: Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL[3]. When the cell density approaches the upper limit, split the culture by diluting the cell suspension with fresh medium to the lower seeding density.
Figure 1: Workflow for myeloid leukemia cell culture.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Myeloid leukemia cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and untreated myeloid leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation at 125 x g for 5 minutes[3].
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Figure 2: Experimental workflow for apoptosis detection.
Western Blotting for Signaling Pathway Analysis
Materials:
-
Treated and untreated myeloid leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the Hedgehog or PI3K/Akt pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways for Investigation
Based on studies of related physalins in other cancers, this compound may exert its anti-leukemic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
Hedgehog Signaling Pathway: Physalin A has been shown to inhibit the Hedgehog signaling pathway by reducing the expression of SMO and GLI1/2 in breast cancer cells[4]. This pathway is also implicated in the survival of leukemia stem cells.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival in many cancers, including leukemia.[5]
-
NF-κB Signaling Pathway: The NF-κB pathway is involved in inflammation and cell survival and is often constitutively active in myeloid leukemia.[6]
Figure 3: Plausible signaling pathways affected by physalins.
Conclusion
While further investigation is required to elucidate the specific mechanisms of action of this compound in myeloid leukemia, this document provides a foundational framework for initiating such studies. The protocols outlined are robust and widely used in cancer cell biology. By leveraging the information on related compounds and these established methods, researchers can effectively evaluate the therapeutic potential of this compound as a novel agent for the treatment of myeloid leukemia. It is crucial to empirically determine the optimal concentrations and treatment durations for this compound in the specific myeloid leukemia cell lines being investigated.
References
- 1. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cytotoxic effect of physalis peruviana in cell culture of colorectal and prostate cancer and chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage procedures for 4,7-Didehydroneophysalin B.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of 4,7-Didehydroneophysalin B, a steroidal compound isolated from plants of the Physalis genus. Adherence to these protocols is crucial for ensuring the compound's integrity, maximizing experimental success, and maintaining laboratory safety.
Compound Information
This compound is a naturally occurring compound with potential biological activities. It is typically supplied as a solid powder.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₈O₉[1] |
| Exact Mass | 508.173 g/mol [1] |
| Appearance | Solid Powder[1] |
| CAS Number | 134461-76-0[1] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Handling: Avoid direct contact with the skin, eyes, and mucous membranes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spills: In case of a spill, carefully sweep up the solid material to avoid generating dust. Place the spilled material in a sealed container for proper disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Storage Procedures
Proper storage is critical to maintain the stability and activity of this compound. The compound is stable at room temperature for short periods, such as during shipping.[1]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
-
Light Sensitivity: While specific data is unavailable, it is good practice to store the compound in a light-protected container (e.g., an amber vial).
-
Hygroscopicity: The hygroscopic nature of this compound is not specified. It is recommended to store it in a tightly sealed container in a dry environment.
Solubility and Solution Preparation
This compound is soluble in several organic solvents.
Table 3: Solubility Profile
| Solvent | Qualitative Solubility |
| DMSO | Soluble |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Acetone | Soluble[2] |
Protocol for Preparing a Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
Experimental Protocols
Protocol for Assessing Short-Term Stability
This protocol outlines a method to assess the stability of this compound in a specific solvent at a given temperature.
-
Prepare a fresh stock solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial peak area or concentration.
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Analysis: Compare the peak area or concentration at each time point to the initial value to determine the percentage of degradation over time.
Visualizations
Workflow for Handling and Storage
Caption: Workflow for Handling and Storage.
Logical Flow for Stability Assessment
Caption: Protocol for Stability Assessment.
References
Troubleshooting & Optimization
Improving the yield of 4,7-Didehydroneophysalin B from plant extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,7-Didehydroneophysalin B from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the best plant part and growth stage to maximize the yield of physalins?
A1: The concentration of physalins varies significantly with the plant part and its developmental stage. For instance, in Physalis alkekengi, immature calyces have been found to contain the highest concentration of physalin D, approximately four times more than mature calyces. The fruit generally contains a much lower concentration of physalins compared to the calyces. While specific data for this compound is still emerging, it is advisable to harvest the immature calyces for maximizing the yield of physalins in general.
Q2: Which extraction solvent is most effective for this compound?
A2: Based on available data, the choice of solvent significantly impacts the extraction efficiency of this compound from the fruits and calyces of Physalis alkekengi. A 50% ethanol (B145695) extract has been shown to yield a higher concentration of this compound (2.18% by HPLC) compared to a 70% ethanol extract (0.42% by HPLC)[1]. Therefore, a 50% ethanol solution is recommended as a starting point for optimizing extraction.
Q3: Can the biosynthesis of this compound be stimulated in the plant?
A3: Yes, the application of elicitors, such as methyl jasmonate, has been shown to significantly increase the production of physalins. In a study on Physalis alkekengi hairy root cultures, treatment with 60 mg L⁻¹ of methyl jasmonate resulted in a 3.026-fold increase in the production of physalin B compared to the control[2]. This suggests that elicitation is a promising strategy for enhancing the yield of this compound.
Q4: What are the key challenges in purifying this compound?
A4: The primary challenges include the presence of numerous structurally similar physalins and other secondary metabolites in the crude extract, which can co-elute during chromatographic separation. Additionally, some physalins may be sensitive to the acidic nature of silica (B1680970) gel, potentially leading to degradation during purification. Careful selection of chromatographic conditions and potentially deactivating the silica gel are crucial for successful purification.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Plant Material | Ensure you are using the immature calyces of the correct Physalis species, as physalin content varies significantly between species and plant parts. |
| Suboptimal Solvent Concentration | Optimize the ethanol concentration. Start with 50% ethanol and perform small-scale extractions with varying concentrations (e.g., 40%, 60%) to determine the optimal solvent for your specific plant material. |
| Inefficient Extraction Method | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE), which can improve efficiency and reduce extraction time compared to conventional methods like maceration or heat reflux extraction[3]. |
| Degradation during Extraction | Avoid prolonged exposure to high temperatures. If using heat reflux, monitor the temperature and duration closely. For thermolabile compounds, consider extraction at room temperature or using UAE. |
Poor Chromatographic Separation
| Potential Cause | Troubleshooting Steps |
| Compound Degradation on Silica Gel | Test the stability of your compound on silica gel using 2D TLC. If degradation is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (B128534) (0.1-2.0%) to the mobile phase. Alternatively, use a different stationary phase like alumina (B75360) or florisil. |
| Inappropriate Solvent System | The choice of mobile phase is critical. For silica gel chromatography of physalins, a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) is typically used. Systematically test different solvent ratios using TLC to find the optimal separation conditions. |
| Co-elution of Similar Compounds | If compounds are not separating well, try a shallower gradient during column chromatography. For HPLC, consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) or modifying the mobile phase with additives to improve resolution. |
| Sample Overload | Overloading the column can lead to broad, overlapping peaks. For preparative chromatography, a general rule is to load 1-5% of the column's stationary phase weight. If you are dry-loading a sample, ensure the sample-silica mixture layer is not excessively thick. |
| Irreproducible Retention Times in HPLC | Ensure the mobile phase is properly degassed and that the column is fully equilibrated before each injection. Small variations in mobile phase composition, especially the organic solvent percentage, can lead to significant shifts in retention time[4]. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is based on a method for the extraction of total physalins and is optimized for this compound based on reported high yields with 50% ethanol.
-
Plant Material Preparation:
-
Harvest immature calyces of Physalis alkekengi.
-
Dry the calyces in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) until brittle.
-
Grind the dried calyces into a fine powder.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 50% aqueous ethanol.
-
Perform extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filter the extract through cheesecloth and then through filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
The resulting aqueous concentrate can be used for further purification.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of physalins using silica gel column chromatography.
-
Preparation of the Crude Extract for Chromatography:
-
The aqueous concentrate from Protocol 1 can be partitioned with a series of solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate) to fractionate the compounds. Physalins are typically found in the chloroform and ethyl acetate fractions.
-
Alternatively, the aqueous concentrate can be subjected to alcohol precipitation to remove proteins and polysaccharides. Add ethanol to the concentrate to a final concentration of 75%, allow it to stand, and then filter[5]. The filtrate is then concentrated.
-
-
Silica Gel Column Chromatography:
-
Packing the Column: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the dried extract/fraction in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase). Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the packed column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).
-
Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the target compound (this compound) based on the TLC profile.
-
-
Further Purification (if necessary):
-
The combined fractions may require further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway for methyl jasmonate-induced physalin biosynthesis.
References
- 1. Optimization of elicitation conditions with methyl jasmonate and salicylic acid to improve the productivity of withanolides in the adventitious root culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hairy roots induction and effect of methyl jasmonate and chitosan application on physalin B content in Physalis alkekengi L. - Iranian Journal of Horticultural Science and Technology [journal-irshs.ir]
- 3. mdpi.com [mdpi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chromatography [chem.rochester.edu]
Overcoming challenges in the purification of 4,7-Didehydroneophysalin B.
Welcome to the technical support center for the purification of 4,7-Didehydroneophysalin B. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this physalin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, from initial extraction to final polishing steps.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| EXT-01 | Low Yield of Crude Extract | 1. Inefficient cell lysis and extraction. 2. Inappropriate solvent selection for extraction. 3. Insufficient extraction time or temperature. | 1. Ensure plant material is finely ground. Consider using techniques like sonication or Soxhlet extraction for improved efficiency. 2. Methanol (B129727) has been shown to be effective for extracting physalins.[1][2] Other solvents to consider include ethanol, acetone, or chloroform (B151607).[1][2][3] 3. Optimize extraction time and temperature. Heating can improve efficiency, but prolonged high temperatures may degrade the target compound. |
| CC-01 | Poor Separation on Silica (B1680970) Gel Column | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Irregular column packing. | 1. Use a gradient elution with a non-polar solvent like hexane (B92381) or chloroform, gradually increasing the polarity with ethyl acetate (B1210297) or methanol.[3][4] 2. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the silica gel weight. 3. Ensure the silica gel is packed uniformly to avoid channeling. |
| HPLC-01 | Peak Tailing in Reverse-Phase HPLC | 1. Presence of active silanol (B1196071) groups on the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use an end-capped C18 column or add a competing base to the mobile phase. 2. Dilute the sample before injection. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| HPLC-02 | Co-elution with Impurities | 1. Suboptimal mobile phase composition. 2. Insufficient column resolution. | 1. Optimize the gradient elution program. Varying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can significantly affect separation.[1][5] 2. Use a column with a smaller particle size or a longer column length to increase theoretical plates and improve resolution. |
| CRY-01 | Difficulty in Crystallization | 1. Presence of persistent impurities. 2. Inappropriate solvent for crystallization. 3. Supersaturation not achieved. | 1. Re-purify the compound using a different chromatographic technique. 2. Screen a variety of solvents with different polarities. Acetone has been used for crystallizing other physalins.[6] 3. Slowly evaporate the solvent or use an anti-solvent precipitation method to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound from Physalis species?
A1: A general workflow involves initial solvent extraction from the dried and ground plant material, followed by a series of chromatographic steps to isolate and purify the target compound.
Q2: Which solvents are best for the initial extraction of physalins?
A2: Based on studies of similar physalins, methanol has been shown to have high extraction efficiency.[1][2] Other effective solvents include ethanol, acetone, and chloroform.[1][2][3] The choice of solvent may depend on the specific Physalis species and the desired purity of the initial extract.
Q3: How can I effectively remove polar impurities from my extract?
A3: A technique called the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully used to remove polar impurities during the analysis of other physalins.[1][2] This involves partitioning with a salt mixture (e.g., MgSO4 and NaCl) to separate the aqueous and organic phases, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[1]
Q4: What type of chromatography is most effective for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary. An initial separation using normal-phase chromatography on a silica gel column with a gradient of non-polar to polar solvents (e.g., chloroform-methanol) is a common first step.[4] This is often followed by a polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to achieve high purity.[7]
Q5: I am seeing peak fronting in my HPLC chromatogram. What could be the cause?
A5: Peak fronting is often an indication of sample mass overload.[8] Try injecting a smaller amount of your sample onto the column. If the problem persists, it could be due to the sample being dissolved in a solvent stronger than the mobile phase, causing the analyte to move through the beginning of the column too quickly.[8]
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol is a generalized procedure based on methods used for other physalins and may require optimization.
-
Preparation of Plant Material: Dry the aerial parts of the Physalis plant at 40-50°C and grind into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[1][2]
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the extract.
-
Silica Gel Chromatography: Subject the most promising fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 90:10).[4] Collect fractions and monitor by thin-layer chromatography (TLC).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines a general method for the final purification step.
-
Sample Preparation: Combine fractions from the silica gel chromatography that show the presence of the target compound and evaporate the solvent. Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
Quantitative Data Summary
The following tables provide illustrative data for purification outcomes. These are representative values and will vary depending on the starting material and the specific experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Product | Yield (g) | % Yield |
| Extraction | 1000 | Crude Methanol Extract | 120 | 12.0 |
| Partitioning | 120 | Chloroform Fraction | 35 | 29.2 (of crude) |
| Silica Gel CC | 35 | Semi-pure Fractions | 5 | 14.3 (of fraction) |
Table 2: HPLC Purification and Purity Analysis
| Sample | Injection Volume (µL) | Peak Area | Purity by Area % | Recovery (%) |
| Semi-pure Fraction | 20 | 1,250,000 | 85% | N/A |
| Purified Compound | 20 | 1,180,000 | >98% | 94.4 |
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]
- 3. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 4. CN102633861A - Preparation method of physalin B - Google Patents [patents.google.com]
- 5. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, pharmacological activity and structure determination of physalin B and 5β,6β-epoxyphysalin B isolated from Congolese Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Technical Support Center: Optimizing HPLC for 4,7-Didehydroneophysalin B Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 4,7-Didehydroneophysalin B. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the separation of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A previously validated method for the simultaneous quantification of six physalins, including this compound, utilized a Shield reverse-phase C18 column (150 mm × 3 mm, 3.5 μm). The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) at a flow rate of 0.6 mL/min.[1]
Q2: How should I prepare my plant material for HPLC analysis of this compound?
A2: A common method for extracting physalins from plant material, such as the calyces of Physalis species, involves ultrasonic extraction. Dried and powdered plant material can be extracted with methanol (B129727) in an ultrasonic bath. The resulting extract should then be filtered through a 0.45 μm membrane filter before injection into the HPLC system.[2] Another effective technique for sample preparation from leaf matrices is the QuEChERS method, which is known for its efficiency in analyzing chemical compounds in herbal matrices.[3]
Q3: What is the optimal detection wavelength for this compound?
Q4: Can I use a mobile phase without formic acid?
A4: While formic acid is commonly used to improve peak shape and ionization in mass spectrometry detection, it is possible to use other mobile phase modifiers or even a neutral mobile phase. However, this may affect the retention time and peak shape of this compound. If you are using a UV detector, a mobile phase of acetonitrile and water may be sufficient. The addition of an acid like phosphoric acid has also been reported.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution or Co-eluting Peaks
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify this compound due to interference from other compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.[4] You can also try changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. |
| Inappropriate Column | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase column efficiency.[5] Consider a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Suboptimal Flow Rate | In most cases, lowering the flow rate can improve resolution by allowing more time for the analytes to interact with the stationary phase.[6] |
| Elevated Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to better resolution. However, be cautious as excessive heat can degrade the analyte.[7] |
Problem 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" sloping from the beginning.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample.[1][8][9] |
| Secondary Interactions with Stationary Phase | For peak tailing, this can be due to interactions between basic analytes and acidic silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase or using an end-capped column can help.[8] |
| Sample Solvent Incompatibility | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[10] |
| Column Degradation | If the problem persists and worsens over time, the column may be degraded. Try flushing the column with a strong solvent or, if necessary, replace it. |
Problem 3: Baseline Noise or Drift
Symptoms:
-
Fluctuations or a gradual incline/decline in the baseline, making it difficult to detect and integrate small peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated or Degraded Mobile Phase | Prepare fresh mobile phase using high-purity HPLC-grade solvents and reagents.[11][12] Ensure the mobile phase is properly degassed. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump and detector to remove any trapped air bubbles.[11][13] |
| Detector Lamp Issue | A failing or unstable detector lamp can cause significant baseline noise. Check the lamp's energy output and replace it if necessary.[13] |
| Temperature Fluctuations | Ensure the HPLC system is in a temperature-controlled environment. Use a column oven to maintain a stable column temperature.[14] |
Experimental Protocols
HPLC Method for the Quantification of this compound
This protocol is adapted from a validated method for the simultaneous quantification of six physalins.[1]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Shield reverse-phase C18 (150 mm × 3 mm, 3.5 μm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a suitable percentage of B, then create a linear gradient to a higher percentage of B over a sufficient time to achieve separation. The exact gradient will need to be optimized for your specific sample matrix. A good starting point could be a gradient from 30% to 70% B over 20 minutes.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (determine experimentally, or start with 225 nm).
-
Injection Volume: 10 µL.
Sample Preparation from Plant Material (Ultrasonic Extraction)
This protocol is a general procedure for the extraction of physalins from plant material.[2]
-
Grinding: Grind the dried plant material (e.g., calyces) to a fine powder (e.g., 50 mesh).
-
Extraction: Weigh approximately 0.5 g of the powder into a conical flask. Add 25 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath and extract for 1 hour.
-
Filtration: Filter the extract through a 0.45 μm membrane filter into an HPLC vial.
-
Injection: Inject the filtered solution into the HPLC system.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 2. academicjournals.org [academicjournals.org]
- 3. public.pensoft.net [public.pensoft.net]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. phenomenex.com [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
Preventing the degradation of 4,7-Didehydroneophysalin B during experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4,7-Didehydroneophysalin B during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of related compounds such as physalins and withanolides, the primary factors contributing to the degradation of this compound are exposure to suboptimal temperatures, inappropriate pH, light, and oxidizing agents. High temperatures during extraction and storage, as well as extreme acidic or basic conditions, can lead to hydrolysis and other degradation pathways. The presence of oxidative stress can also degrade the compound.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. Below is a summary of recommended storage conditions for the compound in both solid (powder) and solvent forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q3: Which solvents are suitable for dissolving and storing this compound?
A3: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological experiments, DMSO is a common choice. When preparing stock solutions in DMSO for cell culture, it is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid cellular toxicity.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to:
-
Control Temperature: Avoid high temperatures during experimental procedures. For extractions, a temperature range of 40-60°C is suggested for similar compounds.
-
Maintain Optimal pH: For physalin-like compounds, a slightly acidic pH may enhance stability. A study on a Physalis angulata extract suggested a pH of 3.83 for optimal stability. It is crucial to avoid strongly acidic or basic conditions.
-
Protect from Light: Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to protect them from light, which can cause photodegradation.
-
Prevent Oxidation: Consider using antioxidants in your experimental buffers if oxidative degradation is a concern. Extracts from Physalis species themselves have been shown to possess antioxidant activities, suggesting the compounds within are susceptible to oxidation[1][2].
-
Proper Handling of Stock Solutions: When using stock solutions, especially those in DMSO, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound leading to reduced potency or the formation of interfering degradation products.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Analyze the old and new stock solutions using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak.
-
-
Evaluate Experimental Conditions:
-
pH: Measure the pH of your experimental buffers and solutions. If it is in the extreme acidic or basic range, consider adjusting it to a more neutral or slightly acidic pH.
-
Temperature: Review your experimental protocol for any steps involving high heat. If possible, perform these steps at a lower temperature or for a shorter duration.
-
Light Exposure: Ensure that all steps involving the compound are performed with minimal light exposure. Use amber-colored tubes and plates, or work under low-light conditions.
-
-
Perform a Forced Degradation Study: To systematically identify the cause of degradation, a forced degradation study can be performed. This involves intentionally exposing the compound to various stress conditions.
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC-MS Analysis
Possible Cause: Formation of degradation products of this compound. Research has indicated the formation of transformation products of this compound under certain conditions.
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use mass spectrometry (MS/MS) to determine the molecular weights and fragmentation patterns of the unknown peaks. This information can help in the tentative identification of the degradation products.
-
Correlate with Stress Conditions: Analyze samples from a forced degradation study to see if the unknown peaks correspond to degradation products formed under specific stress conditions (e.g., acid hydrolysis, oxidation). This will help pinpoint the degradation pathway.
-
Optimize Analytical Method: Ensure your HPLC/UPLC method is optimized to separate the main compound from all potential degradation products.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC-MS/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any major degradation products using MS/MS data.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
References
Troubleshooting inconsistent results in 4,7-Didehydroneophysalin B bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Didehydroneophysalin B. The content is designed to address common issues and inconsistencies encountered during bioassays for this compound.
Section 1: Cholinesterase Inhibition Assays
This compound is known for its cholinesterase inhibitory activity.[1] The most common method for assessing this is the Ellman's assay, which measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Inconsistent results in these assays can arise from various factors, from reagent preparation to experimental setup.
Frequently Asked Questions (FAQs) - Cholinesterase Assays
Q1: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A1: Fluctuations in IC50 values are a common challenge. Several factors can contribute to this variability:
-
Reagent Stability: Ensure that all reagents, especially the DTNB and acetylthiocholine (B1193921) solutions, are fresh. Protect them from light and prepare them as needed for each experiment.
-
Enzyme Activity: The specific activity of the cholinesterase enzyme can vary between lots and can degrade with improper storage. Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.
-
Temperature and pH: Cholinesterase activity is highly sensitive to temperature and pH. Ensure that all reagents and the plate are equilibrated to the assay temperature (typically 25°C or 37°C) and that the buffer pH is stable and within the optimal range (usually pH 7.4-8.0).
-
Pipetting Accuracy: Inaccurate pipetting, especially of the enzyme or inhibitor, can introduce significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is low (typically <1%) and consistent across all wells, including controls. High concentrations of organic solvents can inhibit enzyme activity.
Q2: My positive control (e.g., Galantamine) is not showing the expected inhibition. What should I do?
A2: If a known cholinesterase inhibitor is not performing as expected, the issue likely lies with the assay setup itself.
-
Check Reagents: Verify the activity of your enzyme and the integrity of your substrate.
-
Confirm Concentrations: Double-check all calculations for your positive control dilutions.
-
Assay Conditions: Ensure the pH and temperature of your assay are correct.
-
Plate Reader Settings: Confirm that you are using the correct wavelength (412 nm for the colorimetric Ellman's assay).
Q3: I am observing a high background signal in my no-enzyme control wells. What could be the reason?
A3: A high background can be caused by the non-enzymatic hydrolysis of the substrate or a reaction between the test compound and the detection reagent (DTNB).
-
Substrate Purity: Ensure the purity of your acetylthiocholine.
-
Compound Interference: Test for any direct reaction between this compound and DTNB by running a control without the enzyme.
Troubleshooting Guide: Cholinesterase Inhibition Assay
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inaccurate pipetting. | Calibrate pipettes. Use a multichannel pipette for simultaneous reagent addition. |
| Temperature fluctuations across the plate. | Ensure the plate is evenly incubated and read in a temperature-controlled reader. | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate for samples. Fill them with buffer or media. | |
| Low or No Inhibition Observed | Incorrect concentration of this compound. | Verify stock solution concentration and dilution calculations. Perform a wider dose-response curve. |
| Degraded or inactive compound. | Use a fresh sample of this compound. | |
| High enzyme concentration. | Reduce the enzyme concentration to ensure the reaction is in the linear range. | |
| High substrate concentration. | Optimize the substrate concentration, especially for competitive inhibitors. | |
| Inconsistent Kinetic Reads | Air bubbles in wells. | Be careful during pipetting to avoid bubbles. Centrifuge the plate briefly before reading. |
| Precipitation of the compound. | Check the solubility of this compound in the assay buffer. Adjust solvent concentration if necessary. |
Quantitative Data for Physalin Cholinesterase Inhibition
| Compound | Enzyme | IC50 (µM) |
| Galantamine | AChE | 1.27 ± 0.21 |
| Trigonelline | AChE | 233 ± 0.12 |
| Total Alkaloid Fraction (Trigonella foenum graecum) | AChE | 9.23 ± 6.08 (µg/mL) |
| Ethyl Acetate Fraction (Trigonella foenum graecum) | AChE | 53.00 ± 17.33 (µg/mL) |
Experimental Protocol: Colorimetric Cholinesterase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 100 mM phosphate (B84403) buffer (pH 8.0).
-
Prepare a 10 mM DTNB stock solution in the phosphate buffer.
-
Prepare a 10 mM acetylthiocholine iodide (ATCI) substrate stock solution in deionized water.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of acetylcholinesterase (AChE) in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of various concentrations of this compound (or solvent for control wells).
-
Add 10 µL of the AChE solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations: Cholinesterase Inhibition
Caption: Mechanism of acetylcholine hydrolysis and cholinesterase inhibition.
Caption: Experimental workflow for a cholinesterase inhibition assay.
Section 2: Anti-Inflammatory Bioassays (NF-κB Pathway)
Physalins are known to possess anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway. A common method to assess this is the NF-κB luciferase reporter assay. This section provides guidance on troubleshooting this cell-based assay.
Frequently Asked Questions (FAQs) - NF-κB Luciferase Reporter Assay
Q1: I am not seeing a significant induction of luciferase activity after stimulating my cells with an activator (e.g., TNF-α or LPS). What could be the problem?
A1: A lack of response can be due to several factors related to the cells, reagents, or the assay itself.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not confluent. Stressed or unhealthy cells will not respond optimally.
-
Transfection Efficiency: If using transient transfection, optimize the transfection protocol. Low transfection efficiency of the reporter plasmid will result in a weak signal.
-
Activator Potency: Confirm the activity of your NF-κB activator. Prepare fresh solutions and consider titrating the concentration to find the optimal dose for your cell line.
-
Incubation Time: The timing of stimulation is critical. Perform a time-course experiment to determine the peak of NF-κB activation for your specific cell type and activator.
Q2: My luciferase assay results have high variability between replicates. How can I improve consistency?
A2: High variability in cell-based assays is often due to inconsistencies in cell handling and reagent addition.
-
Uniform Cell Seeding: Ensure that cells are evenly distributed in the wells. Inconsistent cell numbers will lead to variable results.
-
Pipetting Technique: Use calibrated pipettes and be consistent when adding reagents, especially the viscous lysis buffer and luciferase substrate.
-
Master Mixes: Prepare master mixes for transfection and treatment solutions to minimize well-to-well variation.
-
Plate Uniformity: Ensure consistent temperature and CO2 levels across the entire incubator to avoid plate-wide gradients.
Q3: I am observing a decrease in luciferase signal at high concentrations of this compound. Is this due to NF-κB inhibition?
A3: While it could be due to potent inhibition, it is also possible that the compound is causing cytotoxicity at higher concentrations.
-
Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT or MTS) to determine the non-toxic concentration range of this compound for your chosen cell line.
-
Normalize Data: Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize the firefly luciferase signal. This can help to distinguish true inhibition from non-specific effects on cell viability or general transcription.
Troubleshooting Guide: NF-κB Luciferase Reporter Assay
| Issue | Potential Cause | Recommended Solution |
| Weak or No Luciferase Signal | Low transfection efficiency. | Optimize DNA to transfection reagent ratio. Use high-quality plasmid DNA. |
| Inactive luciferase reagent. | Prepare fresh luciferase substrate and buffer. | |
| Weak promoter on the reporter plasmid. | Use a reporter with a stronger minimal promoter if possible. | |
| High Background Signal | Contamination of reagents or cells. | Use fresh, sterile reagents and screen cells for mycoplasma. |
| Autoluminescence of the compound. | Run a control with the compound in cell-free lysate to check for interference. | |
| High Signal (Saturation) | Strong promoter activity or high plasmid concentration. | Reduce the amount of reporter plasmid used for transfection. Dilute the cell lysate before reading. |
| Inconsistent Results | Cell passage number variability. | Use cells from a consistent and low passage number for all experiments. |
| Inconsistent incubation times. | Standardize all incubation steps precisely. | |
| Different batches of reagents (e.g., FBS). | Test new batches of reagents before use in critical experiments. |
Quantitative Data for Physalin Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| Physalin A | NO Production Inhibition | RAW 264.7 | ~15 |
| Physalin B | NF-κB Luciferase Reporter | HeLa | 6.07 |
| Physalin F | NF-κB Luciferase Reporter | HeLa | ~5 |
| Physalin E | TNF-α & IL-6 Inhibition | RAW 264.7 | Effective at 12.5-50.0 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Plot the normalized activity against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations: NF-κB Signaling and Assay Workflow
References
Addressing matrix effects in the quantification of 4,7-Didehydroneophysalin B in biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4,7-Didehydroneophysalin B in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on problems arising from matrix effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Reproducibility and Accuracy | Significant and variable matrix effects between samples, leading to ion suppression or enhancement. | 1. Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method.[1] 2. Implement an Internal Standard: Use a stable isotope-labeled internal standard if available. If not, a structural analog can be used, but requires careful validation.[2][3] 3. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][4] 4. Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components.[1] |
| Low Signal Intensity | Ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683) from plasma or serum.[5] | 1. Improve Chromatographic Separation: Modify the gradient, change the column, or adjust the mobile phase to separate this compound from interfering peaks.[6] 2. Post-Column Infusion Experiment: Identify regions of significant ion suppression in the chromatogram to adjust the elution time of the analyte.[1] 3. Phospholipid Removal: Use specialized sample preparation plates or techniques designed to remove phospholipids.[5] 4. Check Ion Source: A dirty ion source can contribute to poor signal; regular cleaning is recommended.[7] |
| Inconsistent Internal Standard Performance | The internal standard experiences different matrix effects than the analyte. | 1. Verify Co-elution: Ensure the internal standard and analyte elute at the same retention time. Deuterated standards can sometimes elute slightly earlier.[8] 2. Evaluate Different Internal Standards: If a stable isotope-labeled standard is not available, test several structural analogs to find one that mimics the behavior of this compound in the matrix. 3. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to normalize matrix effects.[8] |
| Peak Tailing or Splitting | Column overload, contamination, or issues with the injection technique. | 1. Optimize Sample Concentration: Dilute the sample to avoid overloading the analytical column. 2. Clean the System: Flush the column and clean the injector and ion source.[7] 3. Review Injection Parameters: Ensure the injection volume and solvent are appropriate for the method. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.[5][8]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence and extent of matrix effects can be assessed using several methods:
-
Post-Extraction Spike Method: The response of the analyte in a standard solution is compared to its response when spiked into a blank matrix extract after the extraction process. A significant difference indicates a matrix effect.[1]
-
Post-Column Infusion: A constant flow of this compound is infused into the mass spectrometer after the analytical column, and a blank matrix extract is injected. Fluctuations in the baseline signal reveal retention times where co-eluting components cause ion suppression or enhancement.[1]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent is compared to the slope of a curve prepared in a matrix-matched standard. A notable difference suggests the presence of matrix effects.[1]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective:
-
Thorough Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering components from the biological matrix.[1][4]
-
Optimized Chromatographic Separation: Modifying your LC method to achieve baseline separation of this compound from matrix interferences is crucial.[6]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most robust method for compensating for matrix effects, as the internal standard is affected in the same way as the analyte.[2][3] If a specific one for this compound is not available, a carefully validated structural analog is the next best choice.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1] However, you must ensure that after dilution, the concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.
Q5: Are there specific sample preparation techniques recommended for physalins or similar compounds?
A5: For related compounds like other physalins and withanolides, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been used for plant matrices, which involves an extraction and cleanup step.[9] For biological fluids, protein precipitation followed by LLE or SPE is a common and effective approach.[4][6]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of compounds structurally related to this compound, such as other physalins and withanolides, in biological samples. These can serve as a benchmark when developing a method for this compound.
Table 1: Representative Lower Limits of Quantification (LLOQ) for Withanolides in Plasma
| Compound | LLOQ (ng/mL) | Analytical Method |
| Withaferin A | 0.2 - 3 | LC-MS/MS |
| Withanolide A | 0.25 - 3 | LC-MS/MS |
| Withanolide B | 2 - 6 | LC-MS/MS |
| 12-deoxywithastramonolide | 0.25 - 3 | LC-MS/MS |
| Withanone | 1 - 3 | LC-MS/MS |
| Data adapted from studies on withanolide pharmacokinetics.[10] |
Table 2: Example of Recovery and Matrix Effect for Physalin A in Rat Plasma
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 6.00 | 58.7 ± 4.5 | 95.3 ± 6.8 |
| Medium | 40.0 | 61.8 ± 3.9 | 92.1 ± 5.4 |
| High | 300 | 53.9 ± 2.1 | 98.6 ± 4.2 |
| Data extracted from a pharmacokinetic study of Physalin A. The matrix effect was calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix, multiplied by 100. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A: A standard solution of this compound in the reconstitution solvent.
-
Set B: A blank biological matrix extract (e.g., plasma from an untreated subject) spiked with this compound at the same final concentration as Set A.
-
Set C: The blank biological matrix spiked with this compound before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction (LLE)
This is a general protocol adapted from methods for similar compounds and should be optimized for this compound.
-
To 100 µL of biological sample (e.g., plasma), add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
Strategies for refining protocols involving 4,7-Didehydroneophysalin B.
Welcome to the technical support center for 4,7-Didehydroneophysalin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring steroid derivative belonging to the physalin family, isolated from plants of the Physalis genus.[1][2] Its primary known mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of antioxidant proteins.[3][4]
2. What are the solubility and storage recommendations for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Below is a summary of its physicochemical properties and recommended storage conditions.
| Property | Value |
| Molecular Formula | C₂₈H₂₈O₉ |
| Molecular Weight | 508.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][5] May require other solvents like H₂O or Ethanol for specific applications.[5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years.[5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month.[5] |
| Shipping Condition | Room temperature, as it is stable for a few days during ordinary shipping.[5] |
3. How does this compound affect cellular apoptosis?
Studies have shown that this compound can protect cells from apoptosis induced by oxidative stress. It has been observed to increase the protein levels of anti-apoptotic Bcl-2 and Bcl-xL, while decreasing the levels of pro-apoptotic Bax and p53.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Q1: I am observing inconsistent or no biological activity of this compound in my cell-based assays.
-
A1: Check Compound Integrity and Storage. Improper storage can lead to degradation. Ensure the compound has been stored according to the recommendations (see FAQ 2). If the compound is in solution, ensure it has not undergone multiple freeze-thaw cycles.
-
A2: Verify Solvent and Concentration. this compound is typically dissolved in DMSO for in vitro studies.[4][5] Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). High concentrations of DMSO can have independent biological effects.
-
A3: Confirm Cellular Uptake. While not commonly reported as an issue, inefficient cellular uptake could be a factor. Consider using a vehicle or formulation that enhances bioavailability if you suspect this is a problem.
-
A4: Assess Cell Line Sensitivity. The responsiveness to this compound may vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q2: I am having difficulty dissolving this compound for my experiments.
-
A1: Use the Correct Solvent. As indicated in the solubility data, DMSO is the recommended solvent for creating stock solutions.[4][5] For in vivo studies, formulations with PEG400, Tween 80, or carboxymethyl cellulose (B213188) may be necessary for compounds with low water solubility.[5]
-
A2: Gentle Warming and Vortexing. To aid dissolution in DMSO, you can gently warm the solution and vortex it. Avoid excessive heat, which could degrade the compound.
-
A3: Prepare Fresh Solutions. If you observe precipitation, it is best to prepare fresh solutions before each experiment.
Q3: My Western blot results for Nrf2 pathway activation are unclear or negative after treatment.
-
A1: Optimize Treatment Time and Concentration. The activation of the Nrf2 pathway is a dynamic process. Nrf2 translocates to the nucleus upon activation.[4] It is crucial to perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the peak of Nrf2 nuclear translocation and subsequent target gene expression (e.g., HO-1, NQO1).
-
A2: Use Appropriate Controls. Include a positive control for Nrf2 activation, such as hydrogen peroxide (H₂O₂) or sulforaphane, to ensure your experimental system is working correctly.[4][6] A vehicle control (e.g., DMSO) is also essential.
-
A3: Check Antibody Quality. Ensure that the primary antibodies for Nrf2, Keap1, HO-1, and NQO1 are validated for Western blotting and are specific to the target proteins.
-
A4: Perform Subcellular Fractionation. To specifically assess Nrf2 activation, it is highly recommended to perform nuclear and cytoplasmic fractionation to observe the translocation of Nrf2 from the cytoplasm to the nucleus.[3][4]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Nrf2 Pathway Proteins
This protocol provides a framework for analyzing the expression of Nrf2 and its target proteins.
-
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The toxicity of Physalia physalis: systematic review and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with 4,7-Didehydroneophysalin B.
Welcome to the technical support center for 4,7-Didehydroneophysalin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound is a naturally occurring steroidal lactone, classified as a withanolide-like compound, isolated from plants of the Physalis genus.[1] It is recognized for its cholinesterase inhibitory activity.[1] Like other physalins, it is being investigated for its potential anti-inflammatory and anti-cancer properties, which may be linked to the modulation of signaling pathways such as NF-κB and JAK/STAT.
Q2: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the compound. Recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Source:[1] |
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone. It is advisable to first attempt dissolution in DMSO. If solubility issues persist, trying other recommended solvents with a small amount of the compound is suggested to avoid sample loss.[1]
Q4: Are there recommended formulations for in vivo studies?
Yes, for in vivo applications where aqueous solutions are required, several formulations can be prepared. It is recommended to test these formulations with a small quantity of the product first.[1] Common oral formulations include:
-
Suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC) in sodium salt (Na) solution.
-
Dissolution in Polyethylene glycol 400 (PEG400).
-
A solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]
For injection, a common formulation is a mixture of DMSO and corn oil (e.g., a 1:9 ratio).[1]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Compound Precipitation.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells (typically <0.5%). When diluting the stock solution, add it to the medium with vigorous mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
-
Possible Cause: Cell Health and Density.
-
Solution: Use cells that are in the exponential growth phase and have high viability (>90%). Ensure consistent cell seeding density across all wells, as variations can significantly affect results. Avoid using wells on the perimeter of 96-well plates, as they are prone to evaporation (the "edge effect"). Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause: Instability in Culture Medium.
-
Solution: While specific data for this compound is limited, related compounds like physalins can be sensitive to pH. A significant decrease in the antioxidant activity of a Physalis angulata extract was observed at pH 8. Therefore, it is crucial to maintain a stable pH in your culture medium throughout the experiment. Prepare fresh dilutions of the compound for each experiment to avoid degradation in aqueous solutions over time.
-
Problem 2: Low or no activity in cholinesterase inhibition assays.
-
Possible Cause: Improper Assay Conditions.
-
Solution: The Ellman assay is a common method for measuring cholinesterase activity. Ensure that the pH of the buffer is optimal for the enzyme (typically pH 7.4-8.0). The substrate and chromogen (DTNB) solutions should be freshly prepared and protected from light to prevent degradation.
-
-
Possible Cause: Inactive Compound.
-
Solution: Verify the storage conditions of your this compound stock. Improper storage can lead to degradation and loss of activity. If possible, confirm the identity and purity of the compound using analytical techniques such as HPLC or mass spectrometry.
-
Problem 3: Suspected degradation of the compound during experiments.
-
Possible Cause: Light Sensitivity.
-
Solution: Some withanolides are known to be affected by light. For instance, exposure of Physalis peruviana to UV-B light has been shown to alter withanolide content. To minimize potential photodegradation, protect solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil, especially during long incubation periods.
-
-
Possible Cause: Temperature Instability.
-
Solution: While stable at room temperature for short periods (e.g., during shipping), prolonged exposure to higher temperatures can lead to degradation. A study on a Physalis angulata extract showed a significant decrease in antioxidant activity when heated to 100°C. For long-term experiments, maintain the compound at the recommended storage temperature and minimize the time it spends at room temperature.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on physalins and is suitable for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, H292)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., galantamine)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer.
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound solution (or buffer for the control) to each well.
-
Add 25 µL of AChE enzyme solution to each well.
-
Include a blank control with buffer instead of the enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to each well to start the reaction.
-
Color Development: Add 25 µL of the DTNB solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC₅₀ value from a dose-response curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known activities of related physalins.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow
Caption: A typical workflow for an MTT cell viability assay.
References
How to increase the sensitivity of detection for 4,7-Didehydroneophysalin B.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the detection sensitivity of 4,7-Didehydroneophysalin B. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, leading to low detection sensitivity of this compound.
Q1: Why am I observing a low signal-to-noise ratio for my this compound peak in LC-MS/MS analysis?
A low signal-to-noise (S/N) ratio can be caused by several factors, from sample preparation to instrument settings. Here are the common culprits and their solutions:
-
Suboptimal Ionization Efficiency: The choice and optimization of the ionization source parameters are critical.[1] For physalins and related withanolides, Electrospray Ionization (ESI) is commonly used.[2][3]
-
Solution: Optimize ESI parameters such as capillary voltage, gas temperatures (drying and sheath gas), and gas flow rates. A systematic approach like Design of Experiments (DoE) can efficiently identify the optimal settings for maximum signal intensity.[4][5] For many analytes, a drying gas temperature of around 300 °C and a flow rate of 5 L/min can be a good starting point.[6]
-
-
Inefficient Sample Cleanup: Matrix components from biological fluids or plant extracts can co-elute with the analyte, causing ion suppression and reducing the signal intensity.
-
Solution: Employ a robust sample preparation method. For plasma samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is effective.[3] For plant materials, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be utilized to remove interfering substances.[7]
-
-
Poor Chromatographic Resolution: If this compound co-elutes with other isomeric or isobaric compounds, the signal can be suppressed or interfered with.
-
Analyte Degradation: Physalins can be unstable under certain conditions, such as high pH or temperature.[8]
-
Solution: Ensure samples are processed and stored under appropriate conditions. For instance, physalin A has been shown to be more stable in acidic buffers and at lower temperatures (4°C).[8] Prepare fresh samples and standards, and store stock solutions in the dark at 4°C.
-
Q2: My recovery of this compound during sample extraction is consistently low. How can I improve it?
Low recovery is often linked to the extraction methodology. Here are some steps to improve it:
-
Optimize Extraction Solvent: The choice of solvent is crucial for efficient extraction from the sample matrix. For withanolides in plant material, a mixture of ethanol, methanol (B129727), and water has been shown to yield high recovery.[7] For liquid-liquid extraction from aqueous samples, ensure the solvent has the appropriate polarity to partition your analyte.
-
Enhance Extraction Efficiency: For solid samples, techniques like ultrasound-assisted extraction can significantly improve the extraction efficiency by disrupting cell walls.[3]
-
Refine Solid-Phase Extraction (SPE) Protocol: If using SPE, ensure the sorbent type is appropriate for the chemical properties of this compound. The loading, washing, and elution steps should be carefully optimized to prevent analyte loss.
Q3: I am experiencing inconsistent retention times for my analyte peak. What could be the cause?
Retention time shifts can invalidate your results. The common causes include:
-
Mobile Phase Inconsistency: Improperly mixed or degassed mobile phases can lead to fluctuations in pressure and composition, affecting retention times.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed before use. Using an online degasser is highly recommended.
-
-
Column Temperature Variation: Temperature fluctuations can significantly impact retention times on an LC column.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention time and poor peak shape.
-
Solution: If the problem persists after addressing other factors, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the sensitive detection of this compound.
Q1: What is the most sensitive method for detecting this compound?
For highly sensitive and selective detection of this compound, especially at trace levels in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the recommended method.[3] This technique offers superior sensitivity and specificity compared to methods like HPLC-UV.
Q2: Are there any established LC-MS/MS methods that can be adapted for this compound?
Yes, methods developed for structurally similar physalins, such as Physalin D, can be readily adapted. A validated UPLC-MS/MS method for Physalin D uses a UPLC HSS T3 or ACQUITY UPLC BEH C18 column with a mobile phase consisting of water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate, and a mixture of methanol and acetonitrile (B52724).[3] Detection is typically performed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect?
The LOD and LOQ are method-dependent and will vary based on the instrumentation, sample matrix, and overall method optimization. However, for a well-optimized UPLC-MS/MS method, you can expect to achieve high sensitivity. For the structurally similar Physalin D, the following values have been reported:
| Parameter | Matrix | Value |
| Lower Limit of Quantification (LLOQ) | Rat Plasma | 2 ng/mL |
| Rat Urine | 0.0532 µg/mL | |
| Rat Feces | 0.226 µg/g | |
| Physalis angulata L. | 2.4 mg/kg | |
| Limit of Detection (LOD) | Physalis angulata L. | 0.4 mg/kg |
| (Data for Physalin D, which can serve as an estimate for this compound)[3] |
Q4: How should I prepare my samples for sensitive analysis?
The optimal sample preparation protocol depends on the matrix:
-
For Biological Fluids (e.g., Plasma): A protein precipitation step is essential. This can be achieved by adding a threefold volume of a cold organic solvent like acetonitrile. After centrifugation, the supernatant can be further cleaned up using SPE if necessary.[3]
-
For Plant Tissues: An efficient extraction is key. Ultrasound-assisted extraction with a suitable solvent (e.g., methanol) is a common and effective method. The resulting extract should then be purified, for example, using SPE to remove pigments and other interfering compounds.[3]
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from a validated method for the structurally similar Physalin D.[3]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
- Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-1.0 min: 10% B
- 1.0-5.0 min: 10-90% B
- 5.0-6.0 min: 90% B
- 6.1-8.0 min: 10% B
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Ionization Mode: ESI Positive
- MS/MS Transition (suggested for this compound, m/z 509.18): Precursor ion m/z 509.2 → Product ion (to be determined by infusion and fragmentation analysis of the standard). For Physalin D, the transition is m/z 544.9 → 508.8.[3]
Visualizations
Caption: Experimental workflow for sensitive detection of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Generalized signaling pathway influenced by physalins.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cholinesterase Inhibitors: Evaluating 4,7-Didehydroneophysalin B Against Established Therapeutics
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). The primary targets of these inhibitors are two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, most notably Alzheimer's disease.
Comparative Analysis of Inhibitory Potency
The efficacy of a cholinesterase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for Donepezil, Galantamine, and Rivastigmine against both AChE and BChE from various in vitro studies. It is important to note that these values can vary depending on the experimental conditions.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 | [2] |
| Butyrylcholinesterase (BChE) | 7.4 | [2] | |
| Galantamine | Acetylcholinesterase (AChE) | 0.41 | [2] |
| Butyrylcholinesterase (BChE) | >10 | [2] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0043 | [2] |
| Butyrylcholinesterase (BChE) | 0.031 | [2] | |
| 4,7-Didehydroneophysalin B | Acetylcholinesterase (AChE) | Data not available | |
| Butyrylcholinesterase (BChE) | Data not available |
Mechanisms of Action
The established cholinesterase inhibitors exhibit distinct mechanisms of action:
-
Donepezil: Acts as a reversible, non-competitive inhibitor of AChE, with high selectivity for AChE over BChE.[2]
-
Galantamine: Is a reversible and competitive inhibitor of AChE.[3] It also modulates nicotinic acetylcholine receptors, which may contribute to its therapeutic effects.[3]
-
Rivastigmine: Functions as a "pseudo-irreversible" inhibitor of both AChE and BChE.[2] It forms a covalent bond with the enzymes, leading to a prolonged period of inhibition.[2]
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for the evaluation of potential new drugs. The most widely used in vitro method is the spectrophotometric assay developed by Ellman.
Ellman's Method for Cholinesterase Activity Assay
Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of the formation of TNB, measured by the increase in absorbance at 412 nm, is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Donepezil)
-
96-well microplate reader
-
Microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test/reference inhibitors in the appropriate buffer. Serial dilutions of the inhibitors are made to determine the IC50 value.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Test compound or reference inhibitor at various concentrations (or buffer for the control)
-
Cholinesterase enzyme solution
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Visualizing Key Processes
To better understand the context and methodology, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for IC50 determination.
References
Cross-Validation of 4,7-Didehydroneophysalin B's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 4,7-Didehydroneophysalin B across different cell lines. The data presented herein is compiled from recent studies, offering a cross-validated perspective on its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development.
Comparative Analysis of Cytotoxicity and Apoptotic Induction
Recent research has highlighted the differential effects of this compound on normal and cancerous cell lines. While it demonstrates protective effects against oxidative stress-induced apoptosis in normal rat lung epithelial cells (RLE-6TN), fractions containing this compound exhibit significant cytotoxic and pro-apoptotic activity against various human cancer cell lines.
Table 1: Comparative Cytotoxicity of a this compound-Containing Fraction against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µg/mL) of TdRM-2 Fraction* |
| A549 | Lung Carcinoma | 31.62 |
| LN-18 | Glioblastoma | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified |
*Data from a study on the TdRM-2 fraction of Tragopogon dubius root extract, which contains this compound. The study reported significant inhibition of cell proliferation.[1]
Table 2: Apoptotic Effects of this compound and a Containing Fraction
| Cell Line | Treatment | Key Apoptotic Observations |
| RLE-6TN | This compound | Suppressed H₂O₂-induced apoptosis, increased anti-apoptotic proteins (Bcl-2, Bcl-xL), and decreased pro-apoptotic proteins (Bax, p53). |
| A549, LN-18, MCF-7 | TdRM-2 Fraction | Induced apoptosis, indicated by changes in nuclear morphology and loss of mitochondrial membrane potential. A549 cells treated with 31.62 µg/mL of the fraction showed 53.3% early apoptotic cells.[1] |
Experimental Protocols
Cell Culture and Treatment
-
RLE-6TN Cells: Rat lung epithelial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were pre-treated with this compound for a specified duration before inducing oxidative stress with hydrogen peroxide (H₂O₂).
-
A549, LN-18, and MCF-7 Cells: Human cancer cell lines were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂. Cells were treated with the TdRM-2 fraction containing this compound for 24 hours to assess cytotoxicity and apoptosis.[1]
Cytotoxicity and Cell Viability Assays
-
MTT Assay (for RLE-6TN): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, cells were incubated with MTT solution, and the resulting formazan (B1609692) crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
Sulforhodamine B (SRB) Assay (for cancer cell lines): The antiproliferative activity was evaluated using the SRB assay. After treatment, cells were fixed, washed, and stained with SRB dye. The protein-bound dye was then solubilized, and the absorbance was read to determine the GI₅₀ (concentration causing 50% growth inhibition).[2]
Apoptosis Assays
-
Flow Cytometry (for RLE-6TN): Apoptosis was quantified using flow cytometry after staining cells with Annexin V-FITC and propidium (B1200493) iodide (PI). This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Fluorescence Microscopy (for cancer cell lines): Apoptotic morphology was observed using fluorescence microscopy after staining with dyes such as Hoechst 33342 or DAPI to visualize nuclear changes like chromatin condensation and fragmentation. Loss of mitochondrial membrane potential, another hallmark of apoptosis, was also assessed using specific fluorescent probes.[1]
-
Western Blot Analysis (for RLE-6TN): The expression levels of apoptosis-related proteins (Bcl-2, Bcl-xL, Bax, p53) were determined by Western blotting. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The protective effect of this compound in normal lung cells is attributed to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. In contrast, in cancer cells, the compound appears to induce apoptosis through the intrinsic pathway, characterized by mitochondrial dysfunction.
Caption: Nrf2 Signaling Pathway Activation.
Caption: Intrinsic Apoptosis Pathway.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the effects of this compound on cell lines.
Caption: General Experimental Workflow.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4,7-Didehydroneophysalin B and structurally related physalins. The following sections present a summary of their efficacy in various experimental models, detailed experimental protocols, and visualizations of key signaling pathways.
Overview of Physalins
Physalins are a group of naturally occurring C28-steroidal lactones, primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antiparasitic effects. This guide focuses on the comparative efficacy of this compound and other notable physalins such as Physalin A, B, D, F, and G.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various physalins across different biological assays. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Anti-inflammatory Activity
The anti-inflammatory potential of physalins is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound/Extract | Target/Assay | Cell Line | IC50 (µM) |
| Physalin A | NO Production | RAW 264.7 | Not explicitly quantified in the provided search results, but demonstrated to significantly reduce NO release.[1][2] |
| Withaphysalin A | NO Production | RAW 264.7 | Data not available in provided search results. |
| 2,3-Dihydro-withaphysalin C | NO Production | RAW 264.7 | Data not available in provided search results.[3] |
| Dichloromethane extract of P. alkekengi | NO Production | RAW 264.7 | Demonstrated significant inhibitory activity.[4] |
| Compound 15 from P. alkekengi | NO Production | RAW 264.7 | 2.26 ± 0.12[4] |
Table 2: Anticancer Activity
The anticancer efficacy of physalins is determined by their cytotoxicity against various cancer cell lines, commonly measured using the MTT assay.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Physalin B | Multiple | Various | 0.58 - 15.18[5][6] |
| Physalin D | Multiple | Various | 0.28 - 2.43[5][6][7] |
Table 3: Anti-leishmanial Activity
The anti-leishmanial activity of physalins is assessed by their ability to inhibit the proliferation of Leishmania species promastigotes.
| Compound | Leishmania Species | IC50 (µM) |
| Physalin B | L. tropica | 13.33 ± 0.098 |
| Physalin H | L. tropica | 9.59 ± 0.27 |
| Physalin G | L. tropica | 19.49 ± 0.02 |
| 5β,6β-epoxyphysalin C | L. tropica | 23.76 ± 1.10 |
| Physalin B | L. major | 3.04 ± 1.12 |
| 5β,6β-epoxyphysalin B | L. major | 3.76 ± 0.85 |
| Physalin H | L. major | 3.34 ± 0.64 |
Table 4: Cholinesterase Inhibitory Activity
| Compound | Enzyme | IC50 |
| This compound | Cholinesterase | Activity reported, but IC50 not specified. |
| Galanthamine | Acetylcholinesterase (AChE) | Reference Standard |
| Various Natural Products | AChE and BuChE | Wide range of IC50 values reported.[8][9][10][11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure acetylcholinesterase (AChE) activity.
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.
Procedure:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
In a 96-well plate, add the buffer, test compound at various concentrations, 10 µL of 6.67 U/mL AChE, and 20 µL of 10 mM DTNB.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 200 mM acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the percentage of inhibition and determine the IC50 value.[13]
Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[4][14][15][16][17]
Anti-inflammatory Nitric Oxide Assay (Griess Assay)
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured at 540 nm.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced and the percentage of inhibition to determine the IC50 value.[18][19][20][21][22]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the activities of physalins.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Simplified NF-κB signaling pathway in inflammation and points of inhibition by physalins.
Caption: Workflow for the Ellman's method to determine cholinesterase inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Activity of physalins purified from Physalis angulata in in vitro and in vivo models of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Physalins and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility in Natural Product Research
Physalins are a group of C-28 steroidal lactones derived from plants of the Solanaceae family, notably the Physalis genus.[1] These compounds, including 4,7-Didehydroneophysalin B, have garnered significant interest for their potent biological activities, particularly their anticancer and anti-inflammatory effects.[1][2] The primary mechanism often implicated is the inhibition of critical cell signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][3]
However, a critical aspect of preclinical drug development is the independent replication of foundational studies. The journey of a natural product from initial discovery to a potential therapeutic agent is often hampered by challenges in reproducibility. This can stem from variations in extraction processes, subtle structural differences between related compounds, and diverse experimental conditions. While no direct replication studies for this compound were identified, this guide provides a comparative overview of the reported activities of well-studied physalins and withanolides, a structurally related class of compounds, to offer researchers a baseline for evaluation and future study design.
Comparative Bioactivity Data
The following tables summarize the reported in vitro cytotoxic activities of various physalins and withanolides against a range of human cancer cell lines. This data provides a quantitative basis for comparing the potency of these compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Physalins
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [1] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [1] | |
| HGC-27 | Gastric Cancer | Significant inhibition (dose-dependent) | [4] | |
| Multiple Leukemia Lines | Leukemia | > Physalin F | [5] | |
| Various Cancer Lines | Multiple | 0.58 to 15.18 µg/mL | [6][7] | |
| Physalin D | Various Cancer Lines | Multiple | 0.28 to 2.43 µg/mL | [6][7] |
| Physalin F | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [1] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [1] | |
| KG-1 | Acute Myeloid Leukemia | Stronger than Physalin B | [5] | |
| B Cell | Acute B Lymphoid Leukemia | Stronger than Physalin B | [5] | |
| Physalin A | A549 | Non-small Cell Lung Cancer | Inhibits proliferation | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Withanolides (Alternative Compounds)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Triptolide | NCI-60 Panel | Various | 2.6 to 103 | [8] |
Note: Withanolides represent a broad class of compounds with varying potencies. Triptolide is presented as an example of a highly potent, naturally derived compound with anticancer activity.
Key Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many physalins and withanolides is the modulation of inflammatory and cell survival pathways. The NF-κB signaling pathway is a principal target.[1][3]
Canonical NF-κB Signaling Pathway Inhibition
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like IL-6 and TNF-α.[9][10] Physalins have been shown to suppress the phosphorylation of IκB proteins, thereby preventing NF-κB translocation and activity.[1]
Caption: Inhibition of the Canonical NF-κB Pathway by Physalins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the bioactivity of compounds like physalins.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., HGC-27, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Physalin B) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration.
Protocol 2: NF-κB Activation Assay (Dual-Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compound on NF-κB activation is calculated relative to the stimulated, vehicle-treated control.[11]
Experimental and Analysis Workflow
The process of evaluating a novel compound involves a logical progression from initial screening to mechanistic studies.
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
The available evidence strongly suggests that physalins, including B, D, and F, possess significant anticancer and anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and the induction of apoptosis.[1][2][4] While data specific to this compound is sparse, the activities of its close structural relatives provide a strong rationale for its further investigation.
For the research community, this guide highlights two critical needs:
-
Direct Investigation: There is a clear need for focused studies on the biological activities and mechanisms of this compound to generate foundational data.
-
Replication Studies: As new data emerges, independent replication of key findings under well-documented and standardized protocols will be paramount for validating this and other physalins as potential therapeutic leads.
By comparing the available data on physalins with that of alternative compound classes like withanolides, researchers can better contextualize their findings and prioritize promising candidates for further preclinical development.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity and Authenticity of Commercial 4,7-Didehydroneophysalin B
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity and authenticity of commercially available 4,7-Didehydroneophysalin B, a bioactive steroidal lactone isolated from plants of the Physalis genus. Ensuring the identity and purity of this compound is a critical first step for reliable and reproducible experimental results.
Introduction to this compound
Comparative Analysis of Commercial Sources
While direct comparative studies of all available commercial sources of this compound are not publicly available, researchers can and should perform their own internal validation. The following tables present hypothetical yet realistic data that one might expect when comparing different commercial lots of this compound.
Table 1: Purity Assessment of Commercial this compound by HPLC-UV
| Supplier/Lot | Retention Time (min) | Peak Area (%) | Stated Purity (%) | Observed Purity (%) | Notes |
| Supplier A, Lot 1 | 15.2 | 99.2 | >98 | 99.2 | Single major peak, baseline clean. |
| Supplier B, Lot 1 | 15.1 | 97.5 | >98 | 97.5 | Minor impurity peak at 14.8 min. |
| Supplier C, Lot 1 | 15.3 | 95.8 | >95 | 95.8 | Two minor impurity peaks observed. |
| In-house Standard | 15.2 | 99.8 | N/A | 99.8 | Purified and characterized internally. |
Table 2: Impurity Profile by UPLC-MS/MS
| Supplier/Lot | Impurity (m/z) | Proposed Identity | Relative Abundance (%) |
| Supplier A, Lot 1 | - | Not Detected | <0.1 |
| Supplier B, Lot 1 | 525.1 | Physalin A isomer | 1.5 |
| Supplier B, Lot 1 | 511.2 | Physalin B | 0.8 |
| Supplier C, Lot 1 | 525.1 | Physalin A isomer | 2.1 |
| Supplier C, Lot 1 | 493.1 | Dehydrated analog | 1.2 |
Table 3: Spectroscopic Data Comparison
| Supplier/Lot | ¹H NMR | ¹³C NMR | FTIR (cm⁻¹) |
| Supplier A, Lot 1 | Conforms to structure | Conforms to structure | Key stretches match reference |
| Supplier B, Lot 1 | Conforms, minor signals | Conforms, minor signals | Broad OH stretch, minor carbonyl |
| Supplier C, Lot 1 | Additional aliphatic signals | Additional aliphatic signals | Significant broadening of peaks |
| Reference Data | Published chemical shifts | Published chemical shifts | Characteristic lactone, ketone, OH |
Experimental Protocols
Detailed methodologies are crucial for reproducible assessment. The following are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for quantifying the purity of this compound by UV detection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.2% aqueous phosphoric acid (B).[1]
-
Gradient Program: 20-23% A over 13 minutes, then 23-31% A from 13 to 37 minutes, followed by a return to initial conditions and re-equilibration.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol (B129727) or acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Impurity Profiling
This high-sensitivity technique is ideal for identifying and quantifying trace impurities.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Gradient Program: A linear gradient from 5% to 95% B over 35 minutes.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[2]
-
MS Parameters:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR is the gold standard for confirming the chemical structure and identifying impurities with different proton or carbon environments.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the complete structure.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR provides a characteristic fingerprint of the molecule's functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR accessory for direct analysis of the solid sample.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of ketones and lactones, and carbon-carbon double bonds (C=C).
Visualizing Workflows and Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of analysis.
Caption: Workflow for assessing commercial this compound.
Caption: Relationship between analytical techniques and information obtained.
Conclusion
The purity and authenticity of this compound are non-negotiable for high-quality research. While commercial suppliers often provide a certificate of analysis, independent verification is a critical component of good scientific practice. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the quality of their materials, ensuring the integrity and validity of their experimental findings. This guide provides the necessary framework and protocols to establish a robust internal quality control process.
References
A Structural and Functional Comparison: 4,7-Didehydroneophysalin B and Related Natural Products
This guide provides a detailed structural and functional comparison of 4,7-Didehydroneophysalin B with other notable natural products from the withanolide family, specifically Physalin B and Withaferin A. Designed for researchers in natural product chemistry and drug development, this document synthesizes structural features, biological activities, and underlying experimental methodologies.
Introduction to Physalins and Withanolides
Withanolides are a group of over 300 naturally occurring C28-steroidal lactones built upon an ergostane (B1235598) skeleton.[1] They are primarily found in plants of the Solanaceae (nightshade) family and are known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2]
A significant subclass of withanolides is the physalins, which are characterized by a unique 13,14-seco-16,24-cyclo-steroidal ring system.[3] Physalins themselves are further divided into two main types:
-
Physalins (Type I): Feature a C-14 to C-17 oxygen acetal (B89532) bridge.
-
Neophysalins (Type II): Characterized by a C-14 to C-16 linkage and a C-15/C-17 lactone.[4]
This compound is a Type II neophysalin, notable as an acid-induced rearrangement product of Physalin A.[5] Its structure and bioactivity are of considerable interest when compared to more extensively studied physalins and withanolides.
Structural Comparison
The core structural differences between this compound, Physalin B (a Type I physalin), and Withaferin A (a prototypical withanolide) dictate their distinct chemical properties and biological activities. Withaferin A maintains the intact ergostane framework, whereas physalins possess the rearranged 13,14-seco skeleton.[3][6] The distinction between Physalin B and this compound lies in the latter's neophysalin core and additional sites of unsaturation.
Table 1: Structural Features of this compound and Related Compounds
| Compound | Class | Key Structural Features | Molecular Formula |
| Withaferin A | Withanolide | Intact ergostane skeleton; six-membered lactone ring.[6] | C₂₈H₃₈O₆[7] |
| Physalin B | Type I Physalin | 13,14-seco-16,24-cyclo steroid skeleton; C14-O-C17 acetal bridge; double bond at C5-C6.[3][4] | C₂₈H₃₀O₉[8] |
| This compound | Type II Neophysalin | 13,14-seco-16,24-cyclo steroid skeleton; C14-C16 linkage; additional double bonds at C4 and C7.[5] | C₂₈H₂₈O₉[9] |
Comparative Biological Activity
The structural variations translate into a diverse range of biological activities, with cytotoxicity and anti-inflammatory effects being the most prominently studied.
Cytotoxicity and Antiproliferative Effects
Physalins, in general, exhibit potent cytotoxic activity against a variety of cancer cell lines.[4] The double bond at the C-5/C-6 position in Physalin B is considered crucial for this potent activity.[4][10] Physalin B has demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range across multiple cancer cell lines.[2][11] Data for this compound shows cytotoxicity at higher concentrations in non-cancerous lung epithelial cells, suggesting a potentially different spectrum of activity.[12]
Table 2: Comparative Cytotoxicity of Selected Withanolides
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Physalin B | Large Cell Lung Carcinoma (CORL23) | 1.92 | [2] |
| Human Breast Cancer (MCF-7) | 0.40 | [2] | |
| Human Leukemia (various) | >10 µg/mL | [10] | |
| Sarcoma 180 (in vitro) | 0.58 - 15.18 µg/mL | [11][13] | |
| Physalin D | Sarcoma 180 (in vitro) | 0.28 - 2.43 µg/mL | [11][13] |
| This compound | Rat Lung Epithelial (RLE-6TN) | ~49 µM (25 µg/mL) | [12] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in cell lines and experimental conditions.
Anti-inflammatory and Antioxidant Activity
Many withanolides and physalins exhibit significant anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various interleukins.[2][14][15] While extensive anti-inflammatory data for this compound is not yet available, it has been shown to protect lung cells from oxidative damage by activating the Nrf2 signaling pathway, a key regulator of antioxidant responses.[12]
Table 3: Comparative Anti-inflammatory and Antioxidant Activity
| Compound | Assay / Model | Effect | Reference |
| Withaphysalin A | NO Production (LPS-stimulated RAW264.7) | Significant inhibition | [14] |
| Phyminiolides F-I | NO Production (LPS-stimulated RAW264.7) | IC₅₀: 8.72 - 23.28 µM | [16] |
| Physagulins A, C, H | NO, PGE₂, IL-6, TNF-α Production | Significant inhibition; blocks NF-κB | [15] |
| This compound | H₂O₂-induced oxidative damage (RLE-6TN cells) | Protective effect via Nrf2 pathway activation | [12] |
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the generalized methodologies for the key experiments cited.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, serving as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Physalin B) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatants to measure NO production, a key indicator of inflammatory response in macrophages.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and incubated to allow adherence.[16]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.[16]
-
Incubation: The plates are incubated for 24 hours.[16]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reacts with nitrite to form a pink-colored azo product.
-
Measurement: The absorbance is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
Conclusion
This compound, a neophysalin, presents a distinct structural profile compared to Type I physalins like Physalin B and conventional withanolides such as Withaferin A. While Physalin B is a potent cytotoxic agent, preliminary data suggests this compound may exert its biological effects through different mechanisms, such as the modulation of antioxidant pathways. This structural and functional divergence underscores the chemical diversity within the withanolide class and highlights the potential for discovering novel therapeutic agents through the exploration of less-studied members like this compound. Further investigation into its anti-inflammatory and antiproliferative profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Withanolide - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 32911-62-9: Withanolide A | CymitQuimica [cymitquimica.com]
- 8. Physalin B | C28H30O9 | CID 11613161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C28H28O9 | CID 165359190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Head-to-head comparison of 4,7-Didehydroneophysalin B and isophysalin B.
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed, evidence-based comparison of two physalin compounds, 4,7-Didehydroneophysalin B and Isophysalin B. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. This document summarizes their distinct biological activities, underlying mechanisms of action, and provides relevant experimental data and protocols.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Isophysalin B, focusing on their primary reported biological activities. It is important to note that a direct comparison of potency is challenging as the two compounds have been evaluated for different primary endpoints in separate studies.
| Compound | Biological Activity | Cell Line/System | Key Quantitative Data | Reference |
| This compound | Antioxidant / Cytoprotective | Rat Lung Epithelial (RLE-6TN) cells | At 10 µg/mL, significantly reversed H₂O₂-induced decreases in Nrf2, NQO1, Keap1, and HO-1 protein expression. | [1] |
| Isophysalin B | Cytotoxicity | DU-145 (Prostate Cancer) | Potent cytotoxic effect (specific IC50 not provided) | [1] |
| Cytotoxicity | PANC-1 (Pancreatic Cancer) | Potent cytotoxic effect (specific IC50 not provided) | [1] | |
| Antileishmanial | Leishmania promastigotes | Significant in vitro activity (specific IC50 not provided) | ||
| Quorum Sensing Inhibition | Staphylococcus aureus | Suppresses Agr-QS function |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., DU-145, PANC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Isophysalin B in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Nrf2 Pathway Proteins
Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and its downstream targets (Keap1, HO-1, NQO1).[1]
Procedure:
-
Cell Culture and Treatment: Culture RLE-6TN cells and treat them with H₂O₂ in the presence or absence of various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and Isophysalin B.
This compound and the Nrf2 Antioxidant Pathway
Caption: this compound promotes cytoprotection by activating the Nrf2 pathway.
Isophysalin B and Its Impact on NF-κB and Hedgehog Signaling
Caption: Isophysalin B exhibits anti-inflammatory and anti-cancer effects via pathway inhibition.
Head-to-Head Comparison and Discussion
This compound has been primarily characterized as a potent activator of the Nrf2 antioxidant response pathway.[1] Under conditions of oxidative stress, it enhances the nuclear translocation of Nrf2, leading to the upregulation of a suite of cytoprotective genes, including HO-1 and NQO1.[1] This mechanism suggests its potential therapeutic application in diseases where oxidative stress plays a significant pathological role, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. The available data focuses on its protective effects in non-cancerous cells.
In contrast, Isophysalin B has demonstrated significant biological activity in the context of cancer and infectious disease. Its cytotoxic effects against prostate and pancreatic cancer cell lines are noteworthy, suggesting a potential role as an anticancer agent.[1] The underlying mechanisms for its anticancer activity appear to be multifactorial, involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival, namely the NF-κB and Hedgehog pathways. The NF-κB pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. The Hedgehog pathway is crucial for embryonic development and its aberrant reactivation in adults is linked to the development and progression of various cancers. Furthermore, the ability of Isophysalin B to inhibit quorum sensing in Staphylococcus aureus points to its potential as an anti-infective agent that could circumvent traditional antibiotic resistance mechanisms.
Key Differences and Future Directions:
-
Primary Biological Activity: this compound is primarily an antioxidant and cytoprotective agent, while Isophysalin B is primarily cytotoxic and anti-proliferative.
-
Mechanism of Action: this compound activates the Nrf2 pathway, a protective mechanism. Isophysalin B inhibits the pro-survival NF-κB and Hedgehog pathways.
-
Therapeutic Potential: this compound shows promise for diseases driven by oxidative stress. Isophysalin B has potential as an anticancer and anti-infective agent.
To provide a more definitive head-to-head comparison, future research should focus on evaluating both compounds in the same experimental systems. For instance, assessing the cytotoxic effects of this compound against a panel of cancer cell lines would clarify if it also possesses anticancer properties. Conversely, evaluating the antioxidant potential of Isophysalin B would provide a more complete picture of its biological activities. Furthermore, detailed mechanistic studies to identify the direct molecular targets of both compounds within their respective signaling pathways are warranted to facilitate the development of more potent and specific derivatives.
References
Unveiling the Molecular Landscape: A Comparative Guide to 4,7-Didehydroneophysalin B's Targets
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research confirms the primary molecular target of 4,7-Didehydroneophysalin B, a physalin isolated from the plant Physalis angulata, as the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). This guide provides a detailed comparison of its activity, supported by experimental data, and outlines the methodologies used to validate its molecular interactions. This information is crucial for researchers in pharmacology and drug development exploring novel therapeutic agents for oxidative stress-related diseases.
Core Molecular Interaction: The Keap1-Nrf2 Signaling Pathway
This compound exerts its protective effects by modulating the Keap1-Nrf2 signaling pathway, a master regulator of cellular defense against oxidative stress.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. However, in the presence of inducers like this compound, this process is inhibited. This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of protective enzymes and proteins.
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Performance Comparison: this compound vs. Other Nrf2 Activators
Direct comparative studies of this compound against other known Nrf2 activators are not yet available in the published literature. However, by cross-referencing data from various studies, we can contextualize its potential efficacy. The following table summarizes the reported effects of this compound and provides data for well-established Nrf2 activators like Sulforaphane and Curcumin for reference.
| Compound | Cell Line | Concentration | Key Findings | Reference |
| This compound | RLE-6TN (Rat Lung Epithelial) | 10, 20, 40 µM | - Significantly increased cell viability after H₂O₂-induced oxidative stress.- Increased mRNA and protein expression of Nrf2, HO-1, and NQO1.- Increased protein levels of Bcl-2 and Bcl-xL.- Decreased protein levels of Bax and p53. | [1] |
| Sulforaphane | Various | ~1-15 µM | - A well-established, potent Nrf2 activator.- Induces expression of phase II detoxifying enzymes.- Demonstrates anti-inflammatory and chemoprotective effects. | [2] |
| Curcumin | Various | ~5-50 µM | - Activates the Nrf2 pathway.- Exhibits antioxidant and anti-inflammatory properties.- Modulates multiple signaling pathways. | [3] |
| CDDO-Im (Bardoxolone methyl) | Various | Nanomolar range | - A potent synthetic triterpenoid (B12794562) Nrf2 activator.- Has been investigated in clinical trials for chronic kidney disease. | [4] |
Experimental Validation of Molecular Targets
The identification of Nrf2 as the molecular target of this compound is supported by a series of in vitro experiments.[1] Below are the detailed protocols for the key experiments used to confirm this interaction.
Experimental Workflow
Caption: General experimental workflow for validating the molecular targets of this compound.
Cell Culture and Treatment
-
Cell Line: Rat lung epithelial cells (RLE-6TN) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of Nrf2 and its target genes (e.g., HO-1, NQO1).
-
Protocol:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix and gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blot Analysis
-
Objective: To determine the protein levels of Nrf2, HO-1, NQO1, and key apoptosis-related proteins (Bcl-2, Bax, p53).
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, NQO1, Bcl-2, Bax, p53, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Flow Cytometry for Apoptosis Detection
-
Objective: To quantitatively assess the extent of apoptosis in cells treated with this compound and an oxidative stressor.
-
Protocol:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Conclusion
References
- 1. 4,7-Didehydro-neophysalin B Protects Rat Lung Epithelial Cells against Hydrogen Peroxide-Induced Oxidative Damage through Nrf2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model | PLOS One [journals.plos.org]
- 3. msjonline.org [msjonline.org]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4,7-Didehydroneophysalin B in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 4,7-Didehydroneophysalin B, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principles of Chemical Waste Management
Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of laboratory chemicals where detailed hazard information is not readily accessible.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or pipette tips, in a clearly labeled, sealed container. The label should read "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The label should specify the chemical name and all solvents present in the solution.
-
Do Not Drain Dispose: In the absence of explicit approval from environmental health and safety (EHS) professionals, do not dispose of this compound or its solutions down the drain.[1]
3. Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry to prevent any degradation of the compound that could lead to the release of hazardous vapors.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all available information about the compound, including its name, quantity, and any known solvents used.
5. Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Guide to Handling 4,7-Didehydroneophysalin B
Physicochemical Properties
Understanding the fundamental properties of 4,7-Didehydroneophysalin B is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈O₉ | --INVALID-LINK-- |
| Molecular Weight | 508.5 g/mol | --INVALID-LINK-- |
| CAS Number | 134461-76-0 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK--[1] |
| LogP | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 9 | --INVALID-LINK-- |
Operational Plan: Personal Protective Equipment (PPE)
A robust PPE plan is critical to minimize exposure and ensure personal safety. The following workflow outlines the necessary steps for donning and doffing PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
